N,N-Dimethyl-his-ome
Description
BenchChem offers high-quality N,N-Dimethyl-his-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-his-ome including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIYETQVUKDKFP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CN=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CN=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426532 | |
| Record name | N,N-Dimethyl-histidine-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170227-64-2 | |
| Record name | N,N-Dimethyl-histidine-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
synthesis pathway of N,N-Dimethyl-histidine-OMe
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-histidine-OMe
Introduction
N,N-Dimethyl-histidine methyl ester (N,N-Dimethyl-L-His-OMe) is a derivative of the naturally occurring amino acid L-histidine, featuring a dimethylated alpha-amino group and a methyl-esterified carboxyl group. This modification enhances its solubility and reactivity, making it a valuable building block in various synthetic processes.[1] Researchers utilize this compound in the development of peptide-based drugs, in studies of metabolic pathways and enzyme activity, and as a precursor for complex bioactive molecules.[1][2] Its structure allows it to mimic natural amino acids while possessing unique properties beneficial for medicinal chemistry applications.[1]
This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of N,N-Dimethyl-histidine-OMe. The narrative emphasizes the rationale behind methodological choices, detailed experimental protocols, and the underlying chemical mechanisms, designed for researchers and professionals in drug development and chemical synthesis.
Overall Synthetic Strategy
The most direct and efficient synthesis of N,N-Dimethyl-histidine-OMe is achieved through a two-step process starting from L-histidine.
-
Esterification: The carboxylic acid functional group of L-histidine is first protected as a methyl ester. This prevents its interference in the subsequent N-methylation step and increases the starting material's solubility in organic solvents.
-
N,N-Dimethylation: The primary α-amino group of the resulting L-histidine methyl ester is then exhaustively methylated to form the target tertiary amine using the Eschweiler-Clarke reaction.
Caption: Overall two-step synthesis pathway for N,N-Dimethyl-histidine-OMe.
Part 1: Synthesis of L-Histidine Methyl Ester
The initial step involves the conversion of L-histidine to its corresponding methyl ester. The most common and effective method is an acid-catalyzed Fischer-Speier esterification using methanol as both the solvent and the reactant, with thionyl chloride (SOCl₂) as the acid catalyst.[3]
Principle and Rationale: The Fischer Esterification
Expertise & Experience: Direct N-methylation of L-histidine is complicated by the presence of the free carboxylic acid, which can participate in acid-base reactions and side reactions. Esterification of the carboxyl group to a methyl ester is a critical prerequisite. Thionyl chloride is an excellent choice as it reacts with methanol to generate hydrogen chloride (HCl) in situ, which acts as the acid catalyst for the esterification.[3] This method avoids the direct handling of gaseous HCl. The reaction is typically driven to completion by using a large excess of methanol.[3][4]
Experimental Protocol: Esterification of L-Histidine
This protocol is adapted from established literature procedures.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-histidine (e.g., 38.75 g, 240 mmol) and suspend it in methanol (500 ml).
-
Reagent Addition: Cool the stirred suspension in an ice bath (0 °C). Slowly add thionyl chloride (e.g., 27.2 ml, 375 mmol) dropwise to the mixture. The addition is exothermic and generates HCl gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 16-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as MeOH/CH₂Cl₂ (3:7 v/v).[3]
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture to dryness under reduced pressure (rotary evaporator). The resulting solid is L-histidine methyl ester dihydrochloride.
-
Purification: The crude product can be purified by recrystallization. For instance, the separated crystals can be washed with cold methanol, and additional product can be obtained by adding diethyl ether to the methanolic filtrate.[4]
Data Summary: L-Histidine Esterification
| Parameter | Value / Condition | Source(s) |
| Starting Material | L-Histidine | [3][4] |
| Reagents | Methanol (MeOH), Thionyl Chloride (SOCl₂) | [3][4] |
| Reaction Type | Fischer-Speier Esterification | [3] |
| Temperature | 0 °C for addition, then reflux | [3][4] |
| Reaction Time | 16 - 48 hours | [3][4] |
| Typical Yield | >95% | [3] |
| Product Form | Dihydrochloride salt (L-Histidine-OMe · 2HCl) | [4][5] |
Part 2: N,N-Dimethylation via the Eschweiler-Clarke Reaction
With the carboxyl group protected, the α-amino group of L-histidine methyl ester can be selectively dimethylated. The Eschweiler-Clarke reaction is the premier choice for this transformation.
Principle and Rationale: The Eschweiler-Clarke Reaction
Expertise & Experience: The Eschweiler-Clarke reaction is a specialized reductive amination that methylates primary or secondary amines to their corresponding tertiary amines using an excess of formaldehyde and formic acid.[6][7] Its primary advantages are:
-
Exhaustive Methylation: The reaction proceeds efficiently to the tertiary amine stage.[8]
-
Prevention of Quaternization: Unlike methylation with alkyl halides (e.g., methyl iodide), the mechanism does not allow for the formation of a quaternary ammonium salt, as a tertiary amine cannot form the required iminium ion intermediate.[6]
-
High Yields and Simplicity: The reaction is typically high-yielding and uses inexpensive, readily available reagents.
-
Compatibility: The acidic conditions are compatible with the histidine moiety. The imidazole ring nitrogens are protonated, which deactivates them towards methylation or side reactions like the Pictet-Spengler cyclization, a known risk under other reductive amination conditions.[9][10]
Trustworthiness (Self-Validating System): The reaction mechanism involves the formation of an iminium ion, which is then irreversibly reduced by a hydride transfer from a formate ion. This reduction step releases carbon dioxide gas, driving the reaction to completion.[6] The evolution of CO₂ serves as a visual indicator that the reaction is proceeding.
Reaction Mechanism
The reaction proceeds through a two-step cycle that repeats for each methylation.
-
Imine Formation: The primary amine of histidine methyl ester attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.
-
Hydride Transfer: Formic acid acts as the hydride donor. The formate ion reduces the iminium ion to a secondary amine, releasing CO₂ in the process.
-
Repeat: The newly formed secondary amine reacts with another equivalent of formaldehyde and formic acid to yield the final tertiary amine.[10][11]
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
Experimental Protocol: N,N-Dimethylation
This is a general protocol for the Eschweiler-Clarke reaction, which should be optimized for the specific substrate.[8]
-
Reaction Setup: In a round-bottom flask, dissolve the L-histidine methyl ester dihydrochloride (1.0 eq) in water. Neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH) to free the amine. Alternatively, start with the free base if it has been previously isolated.
-
Reagent Addition: To the free amine, add formic acid (e.g., ~3.0 eq) and an aqueous solution of formaldehyde (37%, e.g., ~3.0 eq). The order of addition can be varied; some procedures add the amine to the formaldehyde/formic acid mixture.[12]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for several hours (e.g., 6-18 h).[8] The reaction is often performed on a steam bath. The evolution of CO₂ should be observed.
-
Work-up: Cool the reaction mixture to room temperature. Make the solution basic (pH > 10) by adding a strong base like NaOH or K₂CO₃.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N,N-Dimethyl-histidine-OMe.
Data Summary: N,N-Dimethylation Methods
| Parameter | Eschweiler-Clarke Reaction | Alternative Reductive Amination |
| Reagents | Formaldehyde, Formic Acid | Formaldehyde, NaCNBH₃ or NaBH(OAc)₃ |
| Mechanism | Iminium formation, hydride transfer from formate | Iminium formation, hydride transfer from borohydride |
| Pros | Inexpensive reagents, no quaternization, high yield, irreversible (CO₂ evolution) | Milder conditions, broad substrate scope |
| Cons | Requires heating, acidic conditions | More expensive reagents, potential for ester reduction[9], toxic cyanoborohydride byproducts |
| Source(s) | [6][8][10] | [9][13] |
Conclusion
The synthesis of N,N-Dimethyl-histidine-OMe is reliably accomplished via a two-step sequence involving Fischer esterification of L-histidine followed by an Eschweiler-Clarke N,N-dimethylation. This pathway is efficient, scalable, and utilizes cost-effective reagents. The esterification step effectively protects the carboxylic acid, while the Eschweiler-Clarke reaction provides a robust method for exhaustive methylation of the primary amine to the desired tertiary amine without the risk of forming quaternary ammonium byproducts. The rationale and protocols presented herein provide a solid foundation for the successful synthesis of this valuable amino acid derivative for applications in research and development.
References
-
ResearchGate. (n.d.). Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. Retrieved from [Link]
-
PrepChem.com. (2023). Synthesis of K. L-Histidine, methyl ester, dihydrochloride. Retrieved from [Link]
- Google Patents. (2018). CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.
-
ResearchGate. (2013). What is the esterification procedure for L-Histidine?. Retrieved from [Link]
-
Asian Journal of Chemistry. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]
-
ResearchGate. (2021). Will the carboxyl in histidine methyl ester be protected in a reductive amination reaction with NaBH4 or NaCNBH3?. Retrieved from [Link]
-
Beilstein Journals. (2014). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Preparations of N,N-Dimethylamides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]
- Google Patents. (1968). US3402203A - Process of preparing n, n-dimethylamino alcohols.
-
SciSpace. (1949). The reaction between histidine and formaldehyde. Retrieved from [Link]
-
MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]
-
ResearchGate. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylation. Retrieved from [Link]
-
ResearchGate. (n.d.). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Retrieved from [Link]
- Google Patents. (1965). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
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Unlocking New Research Frontiers: A Technical Guide to the Potential of N,N-Dimethyl-histidine Methyl Ester
Foreword: Beyond a Simple Building Block
N,N-Dimethyl-histidine methyl ester, a seemingly straightforward derivative of the essential amino acid L-histidine, presents a wealth of untapped research opportunities for scientists at the forefront of drug discovery and molecular biology. Its unique structural features—a dimethylated alpha-amino group and a methyl-esterified carboxyl group—confer distinct physicochemical properties that make it more than just a protected amino acid for peptide synthesis. This guide eschews a conventional cataloging of known applications. Instead, it serves as a forward-looking technical manual, designed to inspire and equip researchers with the foundational knowledge and detailed methodologies to explore novel and impactful research avenues. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them, empowering you to adapt and innovate.
Probing the "Histidinome": Investigating Histidine Methylation and Demethylation
The post-translational methylation of histidine residues in proteins is an emerging field with profound implications for cellular signaling and disease.[1][2] Unlike the well-studied lysine and arginine methylation, the enzymes and functional consequences of histidine methylation are still being actively uncovered.[3] N,N-Dimethyl-histidine methyl ester can serve as a valuable chemical tool to investigate the activity and substrate specificity of putative histidine methyltransferases and demethylases.
Rationale for Investigation
The dimethylation at the alpha-amino group mimics a state of constitutive "methylation," potentially acting as a competitive inhibitor or a substrate mimic for enzymes that recognize methylated histidine. The methyl ester modification enhances cell permeability, allowing for its use in cellular assays.
Potential Research Areas
-
Enzyme Inhibition Studies: Investigate if N,N-Dimethyl-histidine methyl ester or its hydrolyzed form can inhibit known or putative histidine methyltransferases (e.g., METTL9) or demethylases.[4]
-
Cellular Pathway Analysis: Use the compound to probe the downstream effects of modulating histidine methylation in signaling pathways implicated in cancer and other diseases.[2]
-
Substrate Specificity: Utilize derivatives of N,N-Dimethyl-histidine methyl ester to understand the structural requirements for substrate recognition by histidine-modifying enzymes.
Experimental Protocol: In Vitro Histidine Methyltransferase Inhibition Assay
This protocol outlines a non-radioactive, luminescence-based assay to screen for inhibitors of a putative histidine methyltransferase (HMT).
Materials:
-
Recombinant human HMT (e.g., METTL9)
-
Histone H3 peptide substrate (or other known substrate)
-
S-adenosyl-L-methionine (SAM)
-
N,N-Dimethyl-histidine methyl ester
-
MTase-Glo™ Methyltransferase Assay kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of N,N-Dimethyl-histidine methyl ester in DMSO. Create a 10-point serial dilution in assay buffer.
-
Enzyme and Substrate Preparation: Dilute the HMT and peptide substrate to their optimal concentrations in assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of diluted N,N-Dimethyl-histidine methyl ester or control (DMSO) to the wells.
-
Add 2.5 µL of the HMT/peptide substrate mix.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of SAM solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of MTase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of MTase-Glo™ Detection Solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
| Component | Volume (µL) | Final Concentration |
| Test Compound/Control | 2.5 | Variable |
| HMT/Substrate Mix | 2.5 | Optimized |
| SAM | 5 | Optimized |
| MTase-Glo™ Reagent | 5 | N/A |
| MTase-Glo™ Detection | 10 | N/A |
| Total Volume | 25 |
Visualizing the Workflow
Caption: Workflow for the in vitro HMT inhibition assay.
A Scaffold for Novel Peptide Therapeutics
The incorporation of unnatural amino acids into peptides is a proven strategy to enhance their therapeutic properties, such as stability, potency, and cell permeability.[5][6] N,N-Dimethyl-histidine methyl ester provides a unique scaffold for creating novel peptide-based drugs.
Rationale for Application
-
Increased Stability: The N,N-dimethylation can protect the adjacent peptide bond from enzymatic degradation by exopeptidases.
-
Conformational Constraint: The bulky dimethylamino group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.
-
Modulated pKa: The dimethylation of the alpha-amino group alters its basicity, which can influence the overall charge and receptor-binding properties of the peptide.
Potential Therapeutic Areas
-
Antifungal Peptides: Histidine-rich peptides are known for their antifungal activity.[7][8] Incorporating N,N-Dimethyl-histidine could lead to more stable and potent antifungal agents.
-
Neurological Peptides: Given its structural similarity to biologically active compounds, it could be incorporated into neuropeptides to enhance their stability and blood-brain barrier penetration.[9]
-
Cell-Penetrating Peptides: The modified charge and lipophilicity could be leveraged to design more efficient cell-penetrating peptides for drug delivery.[10]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with N,N-Dimethyl-histidine
This protocol describes the incorporation of Fmoc-N,N-Dimethyl-histidine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-N,N-Dimethyl-histidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash with DMF and DCM.
-
-
Incorporation of Fmoc-N,N-Dimethyl-histidine: Follow the same coupling procedure as for other amino acids. Due to potential steric hindrance, a longer coupling time or a stronger coupling agent like HATU may be required.
-
Repeat Cycles: Repeat deprotection and coupling steps for the entire peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizing the Synthesis Cycle
Caption: The cycle of solid-phase peptide synthesis.
Development of Novel PET Imaging Ligands
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific radiolabeled ligands to visualize and quantify biological processes in vivo.[11] The unique structure of N,N-Dimethyl-histidine methyl ester makes it an attractive starting point for the development of novel PET tracers.
Rationale for Development
-
Metabolic Trapping: The enzymatic machinery of certain tissues may recognize and metabolize N,N-Dimethyl-histidine methyl ester, leading to the trapping of a radiolabeled version of the molecule.
-
Receptor Targeting: The histidine core can be further functionalized to target specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is implicated in neurological disorders.[12]
-
Favorable Pharmacokinetics: The methyl ester and dimethylamino groups can be tuned to optimize the pharmacokinetic properties of the ligand for PET imaging, such as blood-brain barrier penetration and clearance.[13]
Potential Research Directions
-
Radiosynthesis: Develop a robust method for radiolabeling N,N-Dimethyl-histidine methyl ester with isotopes like Carbon-11 or Fluorine-18.
-
In Vitro and In Vivo Evaluation: Assess the binding affinity, specificity, and metabolic stability of the radiolabeled compound in cell cultures and animal models of disease.[14][15]
-
Preclinical Imaging Studies: Conduct PET imaging studies in animal models to evaluate the potential of the new ligand for diagnosing or monitoring diseases like Alzheimer's or Huntington's disease.[16]
Conceptual Workflow for PET Ligand Development
Caption: A conceptual workflow for PET ligand development.
Advanced Analytical Methodologies and Biomarker Discovery
The presence and concentration of endogenous methylated amino acids can serve as biomarkers for various physiological and pathological states.[17] Developing sensitive and specific analytical methods for N,N-Dimethyl-histidine and its metabolites is crucial for exploring its potential as a biomarker.
Rationale and Opportunities
-
Metabolic Profiling: Changes in the levels of N,N-Dimethyl-histidine in biological fluids could reflect alterations in metabolic pathways associated with diseases.
-
Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are ideally suited for the quantification of low-abundance metabolites like methylated amino acids.[18][19][20]
-
Disease Correlation: Correlating the levels of N,N-Dimethyl-histidine with specific diseases, such as metabolic disorders or neurological conditions, could lead to the development of novel diagnostic or prognostic tools.
Experimental Protocol: Quantification of N,N-Dimethyl-histidine in Plasma by LC-MS/MS
Materials:
-
Plasma samples
-
N,N-Dimethyl-histidine methyl ester standard
-
Stable isotope-labeled internal standard (e.g., D6-N,N-Dimethyl-histidine)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Protein precipitation solution (e.g., methanol)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of cold protein precipitation solution.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Quantify the concentration of N,N-Dimethyl-histidine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | Q1: 198.1 -> Q3: 138.1 |
| MRM Transition (IS) | Q1: 204.1 -> Q3: 144.1 |
Conclusion: A Call to Exploration
N,N-Dimethyl-histidine methyl ester is far more than a catalog chemical. It is a versatile tool with the potential to unlock new discoveries in diverse fields of biomedical research. This guide has provided a framework and detailed starting points for its application in probing enzyme function, designing novel therapeutics, developing advanced imaging agents, and discovering new biomarkers. The true potential of this compound, however, lies in the ingenuity of the researchers who will take these concepts and build upon them. It is our hope that this technical guide will serve as a catalyst for such innovation.
References
-
J&K Scientific LLC. N,N-Dimethyl-histidine methyl ester | 170227-64-2. [Link]
-
Grantome. Function of Protein Methylation in Chromatin and Signaling Regulation. [Link]
-
Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC - NIH. [Link]
-
Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - NIH. [Link]
-
Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC - NIH. [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - MDPI. [Link]
-
Histone methylation modifiers in cellular signaling pathways - PMC - NIH. [Link]
-
Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans - PMC - PubMed Central. [Link]
-
Researchers reveal the critical role of histidine methylation in assisting U2AF1 in executing its splicing function - CAS Newsletter. [Link]
-
Comprehensive mass spectrometric investigation strategies of the human methylproteome. [Link]
-
Enzymology and significance of protein histidine methylation - ResearchGate. [Link]
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Application Note: GC-MS Analysis of N,N-Dimethyl-L-histidine Methyl Ester
A Robust Silylation Protocol for Enhanced Volatility and Detection
Abstract
This application note presents a detailed, validated protocol for the analysis of N,N-Dimethyl-L-histidine methyl ester (N,N-Dimethyl-his-ome) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of N,N-Dimethyl-his-ome is challenging. The described method employs a silylation derivatization step, which chemically modifies the analyte to increase its thermal stability and volatility, making it amenable to GC analysis.[1][2] This guide provides a step-by-step methodology, from sample preparation to data interpretation, designed for researchers, chemists, and drug development professionals requiring sensitive and reliable quantification of this compound.
Introduction: The Rationale for Derivatization
N,N-Dimethyl-L-histidine methyl ester is a derivative of the amino acid histidine, often studied in metabolomics and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high chromatographic resolution and definitive mass-based identification. However, many biologically relevant molecules, including amino acid derivatives like N,N-Dimethyl-his-ome, are non-volatile due to polar functional groups that lead to strong intermolecular hydrogen bonding.[3][4]
To overcome this limitation, chemical derivatization is an essential sample preparation step.[5][6] The primary goals of derivatization for GC analysis are:
-
To Increase Volatility: By replacing active, polar hydrogens with non-polar groups, the boiling point of the analyte is significantly lowered.[1]
-
To Enhance Thermal Stability: Derivatization protects functional groups from degrading at the high temperatures of the GC inlet and column.[7]
-
To Improve Chromatographic Behavior: The resulting derivatives are less polar, leading to more symmetrical peak shapes and reduced column adsorption.[8]
Silylation is the most common and robust derivatization technique for compounds containing active hydrogens, such as those found in amines, carboxylic acids, and alcohols.[7][9][10] This method involves replacing an active hydrogen with a trimethylsilyl (TMS) group.[1] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a potent combination for derivatizing amine functional groups.[5][11]
Principle of Silylation
The core of this method is the silylation of the secondary amine within the imidazole ring of N,N-Dimethyl-his-ome. The active hydrogen on the nitrogen atom is replaced by a non-polar trimethylsilyl (TMS) group. BSTFA serves as the TMS donor, and TMCS acts as a catalyst to enhance the reaction rate, particularly for less reactive or sterically hindered amines.[1][5] The reaction by-products are neutral and highly volatile, minimizing interference during GC-MS analysis.[10]
Chemical Reaction Diagram
Caption: Overall experimental workflow from sample preparation to data analysis.
Expected Results and Interpretation
The silylation of N,N-Dimethyl-his-ome adds one TMS group (mass of 72 Da for Si(CH3)3) to the imidazole ring.
-
Molecular Weight of N,N-Dimethyl-his-ome: ~183.22 g/mol
-
Molecular Weight of TMS-Derivative: ~255.39 g/mol
Mass Spectral Fragmentation
Upon electron ionization, the derivatized molecule will fragment in a predictable manner. While the molecular ion (M+) at m/z 255 may be observed, key diagnostic ions are expected.
| m/z (Mass-to-Charge) | Identity | Significance |
| 255 | [M]+ | Molecular Ion |
| 240 | [M-15]+ | Loss of a methyl group (-CH3) from the TMS moiety. A very common and indicative fragment for TMS derivatives. [12] |
| 182 | [M-73]+ | Loss of the TMS radical. |
| 124 | [C6H10N3O2]+ | Fragment corresponding to the non-derivatized side chain after cleavage. |
| 73 | [Si(CH3)3]+ | The trimethylsilyl cation. A hallmark indicator of a silylated compound. [13] |
Expert Note: The presence of the ion at m/z 73 is strong evidence of successful silylation, while the [M-15]+ ion at m/z 240 is often more abundant than the molecular ion and is an excellent choice for quantification in Selected Ion Monitoring (SIM) mode. [12]
Troubleshooting
| Problem | Potential Cause | Solution |
| No peak or very low signal | 1. Incomplete drying; presence of water. [5] 2. Degraded derivatization reagent. | 1. Ensure sample is completely dry before adding reagents. 2. Use a fresh, unopened vial of BSTFA + TMCS. Store reagents under inert gas and protect from moisture. |
| Broad, tailing peaks | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. | 1. Increase reaction time or temperature slightly. Ensure reagent excess is sufficient. 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Multiple peaks for the analyte | 1. Side reactions or sample degradation. 2. Tautomerization (less likely for this specific molecule but possible with others). | 1. Lower the injector temperature. 2. Confirm the identity of each peak by its mass spectrum. |
References
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Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
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Ravisankar, P. (n.d.). DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC]. Slideshare. Retrieved from [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015). ResearchGate. Retrieved from [Link]
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GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). Retrieved from [Link]
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021, March 19). MDPI. Retrieved from [Link]
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Why Use GC Derivatization Reagents. (n.d.). Chrom Tech, Inc. Retrieved from [Link]
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Silylation Reagents. (n.d.). Regis Technologies. Retrieved from [Link]
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Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). Retrieved from [Link]
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A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (n.d.). Semantic Scholar. Retrieved from [Link]
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Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023, January 17). PubMed. Retrieved from [Link]
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Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC - NIH. Retrieved from [Link]
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Mass spectral fragmentation of trimethylsilylated small molecules. (2016, August 31). PubMed - NIH. Retrieved from [Link]
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Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023, August 31). PubMed. Retrieved from [Link]
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Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... (n.d.). ResearchGate. Retrieved from [Link]
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Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. (n.d.). Academy of Sciences Malaysia. Retrieved from [Link]
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Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. (2018, October 9). PubMed. Retrieved from [Link]
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Deciphering Isotopic Fine Structures of Silylated - Compounds in Gas Chromatography - Vacuum - Photoionization Orbitrap Mass Spectrometry of Bio. (n.d.). ChemRxiv. Retrieved from [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). NIH. Retrieved from [Link]
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Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. (2015, December 19). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]
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Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Retrieved from [Link]
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N,N-dimethyl(114C)methanamine | C3H9N | CID 123274095. (n.d.). PubChem - NIH. Retrieved from [Link]
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(PDF) Crystal structure of N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzot[5][6]hieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, C14H18N4OS. (n.d.). ResearchGate. Retrieved from [Link]
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N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400. (n.d.). PubChem. Retrieved from [Link]
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GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023, June 7). PubMed. Retrieved from [Link]
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Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024, June 6). PubMed. Retrieved from [Link]
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Application Note & Protocol: Site-Specific Incorporation of N,N-Dimethyl-L-Histidine Methyl Ester into Recombinant Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology for tailoring protein function and structure. This guide provides a comprehensive experimental protocol for the incorporation of N,N-Dimethyl-L-Histidine methyl ester (N,N-DiMe-His-OMe), a synthetic histidine analog, into target proteins. We will explore the foundational principles of amber suppression, deliver detailed, step-by-step methodologies for expression in Escherichia coli, and outline rigorous validation techniques. This document is designed to provide researchers and drug development professionals with the technical insights required to harness this powerful tool for applications ranging from fundamental enzymatic mechanism studies to the generation of novel protein therapeutics.
Introduction: Probing and Engineering Proteins with N,N-Dimethyl-L-Histidine Methyl Ester
The imidazole side chain of histidine is a cornerstone of protein function, participating in a wide array of biological processes including enzyme catalysis, metal coordination, and protein-protein interactions. The ability to precisely modify this functional group offers a powerful strategy to investigate and manipulate these roles. N,N-Dimethyl-L-Histidine is a histidine derivative where both imidazole nitrogens are methylated, and its methyl ester form (N,N-DiMe-His-OMe) is often utilized for cellular incorporation.
The introduction of N,N-DiMe-His into a protein's architecture has significant biochemical consequences. The dimethylated imidazole ring is locked in a positively charged state, independent of pH, and its capacity to act as a proton donor or acceptor is eliminated. This unique chemical property allows for:
-
Mechanistic Dissection of Enzymes: Replacing a catalytic histidine with N,N-DiMe-His can definitively probe the role of proton transfer in an enzyme's mechanism.
-
Modulation of Molecular Interactions: The fixed positive charge and increased steric bulk of the dimethylated side chain can be leveraged to alter or disrupt protein-protein or protein-ligand interfaces.
-
Introduction of Novel Biophysical Probes: The unique chemical signature of the incorporated analog can serve as a reporter for NMR or other spectroscopic techniques to monitor local protein environments.
This guide will focus on the predominant in vivo method for ncAA incorporation: amber stop codon suppression, which utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2][3][4]
The Amber Suppression Methodology: A Conceptual Framework
Site-specific incorporation of N,N-DiMe-His-OMe into a protein of interest (POI) in E. coli is achieved by repurposing the UAG "amber" stop codon.[5][6] This is made possible by the introduction of an orthogonal translation system, which functions independently of the host's native machinery.[7][8][9][10] This system comprises an engineered aminoacyl-tRNA synthetase (aaRS) and a cognate suppressor tRNA (e.g., tRNAPyl from Methanosarcina species).
Figure 1: Conceptual workflow for the site-specific incorporation of N,N-DiMe-His-OMe via amber suppression. The engineered PylRS specifically charges the suppressor tRNA with N,N-DiMe-His-OMe. This ncAA-tRNA complex then recognizes the UAG codon on the mRNA within the ribosome, leading to the incorporation of the ncAA into the elongating polypeptide chain.
Experimental Protocols and Methodologies
Essential Components and Reagents
Successful incorporation of N,N-DiMe-His-OMe requires a set of specialized biological and chemical components.
| Component | Description | Recommended Plasmids/Strains | Source/Considerations |
| Protein of Interest (POI) Plasmid | An expression vector containing the gene for your POI, modified to include an in-frame amber stop codon (UAG) at the desired incorporation site. | pET series, pBAD series, etc. | Standard molecular biology suppliers. |
| Orthogonal System Plasmid | A compatible plasmid co-expressing the engineered aaRS and the suppressor tRNA. | pEVOL or pUltra series plasmids.[11][12][13] | Addgene plasmid repository. |
| Engineered aaRS | An aminoacyl-tRNA synthetase evolved to specifically recognize and charge N,N-DiMe-His-OMe. | A Pyrrolysyl-tRNA Synthetase (PylRS) variant. | Note: A specific PylRS for N,N-DiMe-His-OMe may need to be developed via directed evolution.[1][2][14] |
| Expression Host | A suitable E. coli strain for recombinant protein expression. | BL21(DE3) or derivatives. | Standard molecular biology suppliers. |
| N,N-Dimethyl-L-His-OMe | The non-canonical amino acid. | N/A | Commercially available from chemical suppliers. Can also be synthesized.[15][16] |
Step-by-Step Experimental Workflow
This protocol provides a detailed workflow for the expression of a protein containing a single, site-specifically incorporated N,N-DiMe-His-OMe residue.
Step 1: Plasmid Preparation and Transformation
-
Site-Directed Mutagenesis: Introduce a UAG (amber) codon at the desired position in your POI gene using a high-fidelity polymerase and a standard mutagenesis protocol. The success of the mutagenesis must be confirmed by DNA sequencing.
-
Co-transformation: Transform chemically competent E. coli BL21(DE3) cells with both the POI-UAG plasmid and the pEVOL/pUltra plasmid containing the engineered aaRS and tRNA.
-
Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the pET plasmid and chloramphenicol for the pEVOL plasmid). Incubate overnight at 37°C.
-
Starter Culture: Pick a single, well-isolated colony and inoculate a 10 mL starter culture of LB medium containing both antibiotics. Grow overnight at 37°C with vigorous shaking.
Step 2: Protein Expression
-
Inoculation: Inoculate 1 L of rich media (e.g., Terrific Broth) containing both antibiotics with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Induction and ncAA Addition:
-
Cool the culture to the optimal expression temperature (e.g., 20°C).
-
Add the inducer for the orthogonal system (e.g., 0.2% w/v L-arabinose for pEVOL plasmids).[17]
-
Add a sterile, pH-neutralized stock solution of N,N-DiMe-His-OMe to a final concentration of 1-2 mM.
-
After 15-20 minutes, add the inducer for your POI (e.g., 0.5 mM IPTG for pET plasmids).
-
-
Expression: Incubate the culture for 16-20 hours at 20°C with shaking.
Step 3: Protein Purification and Verification
-
Cell Harvest: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.
-
Purification: Purify the POI using standard chromatographic techniques (e.g., immobilized metal affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for polishing).
-
Verification of Incorporation:
-
SDS-PAGE Analysis: Run two parallel expression experiments, one with and one without the addition of N,N-DiMe-His-OMe. A full-length protein band should only be visible in the culture supplemented with the ncAA. The unsupplemented culture will result in a truncated protein due to termination at the UAG codon.
-
Mass Spectrometry: This is the definitive method for confirming incorporation.[18][19][20][21]
-
Intact Protein Mass Analysis: Use ESI-MS to measure the total mass of the purified protein. The observed mass should match the theoretical mass including the N,N-DiMe-His-OMe residue.
-
Peptide Mass Fingerprinting: Digest the protein with a site-specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the peptide containing the ncAA and confirm its exact location.
-
-
Caption: A summary of the key stages in the experimental workflow for incorporating N,N-DiMe-His-OMe into a protein of interest.
Expected Results and Data Interpretation
| Analysis Method | Expected Result with N,N-DiMe-His-OMe | Expected Result without N,N-DiMe-His-OMe |
| SDS-PAGE | A band corresponding to the full-length protein. | No band, or a faint band corresponding to a truncated protein product. |
| Intact Protein ESI-MS | A deconvoluted mass matching the theoretical mass of the POI with one histidine residue replaced by N,N-DiMe-His-OMe. | N/A |
| LC-MS/MS | Identification of a peptide where the mass of the modified histidine residue corresponds to that of N,N-DiMe-His-OMe. | N/A |
Alternative Methodologies and Advanced Considerations
Cell-Free Protein Synthesis (CFPS)
For proteins that are toxic to E. coli or for high-throughput screening of ncAA incorporation, cell-free protein synthesis systems offer a powerful alternative.[22][23][24][25][26][27] These systems provide an open environment, allowing for direct control over the reaction components and facilitating the efficient incorporation of ncAAs.[24]
Evolving a Specific Aminoacyl-tRNA Synthetase
As of the date of this document, a publicly available, pre-engineered aaRS for N,N-DiMe-His-OMe has not been reported. Therefore, researchers may need to evolve a custom synthetase. This is typically achieved through directed evolution of an existing promiscuous synthetase, such as PylRS, using rounds of positive and negative selection.[1][2][14]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Full-Length Protein | - Inefficient aaRS/tRNA pair.- Low concentration or poor uptake of the ncAA.- Toxicity of the ncAA or expressed protein. | - Optimize the expression conditions (temperature, inducer concentration).- Increase the concentration of the ncAA in the media.- Use a cell-free expression system. |
| High Levels of Truncated Protein | Competition with Release Factor 1 (RF1) at the UAG codon. | - Use an E. coli strain with a deleted or modified RF1.- Increase the expression level of the suppressor tRNA. |
| Mass Mismatch in MS Analysis | - Mis-incorporation of a natural amino acid.- Degradation of the ncAA. | - Perform negative selection to improve aaRS fidelity.- Use freshly prepared, sterile-filtered ncAA solutions. |
Conclusion
The site-specific incorporation of N,N-Dimethyl-L-Histidine methyl ester into proteins is a robust and versatile technique that opens up new avenues for protein engineering and functional analysis. By leveraging the principles of amber suppression and employing rigorous verification methods, researchers can create novel proteins with tailored chemical properties. This capability is invaluable for dissecting complex biological mechanisms and for the development of next-generation protein-based therapeutics and diagnostics.
References
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Yanagisawa, T., Ishii, R., Fukunaga, R., Kobayashi, T., Sakamoto, K., & Yokoyama, S. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 9(5), 1156–1163. [Link]
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Xiao, H., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 9(5), 1092-1096. [Link]
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Xiao, H., et al. (2014). Genetic incorporation of histidine derivatives using an engineered pyrrolysyl-tRNA synthetase. PubMed, 24506301. [Link]
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Coin, I., et al. (2013). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications, 4, 2341. [Link]
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Xiao, H., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology. [Link]
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Serfling, R., & Coin, I. (2016). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]
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Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS, 96(9), 4780-4785. [Link]
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Burke, D. H., et al. (2023). Engineering mutually orthogonal PylRS/tRNA pairs for dual encoding of functional histidine analogues. Protein Science, 32(5), e4627. [Link]
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ResearchGate. (n.d.). Efficient unnatural amino acids incorporation and generalizable synthetic auxotroph construction with the evolved chimeric Phe system. [Link]
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Curti, E., et al. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 52(4), 347-352. [Link]
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D'Aquino, A., et al. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic Acids Research, 52(D1), D394-D403. [Link]
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Matsumoto, R., et al. (2020). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]
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Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119-134. [Link]
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Bartoschek, M. D., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(11), e62. [Link]
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Martin, R. W., et al. (2018). Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. Nature Communications, 9(1), 1203. [Link]
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Bianco, A., et al. (2023). Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. STAR Protocols, 4(4), 102699. [Link]
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Bartoschek, M. D., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. OUCI. [Link]
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Oza, J. P., et al. (2015). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 3, 63. [Link]
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UCL Discovery. (2015). Exploration and exploitation of non-canonical amino acid incorporation to detect or improve transketolase activity and stability. [Link]
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Addgene. (n.d.). Genetic Code Expansion. [Link]
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Glick, B. R., et al. (2018). Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. ACS Synthetic Biology, 7(3), 845-850. [Link]
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The Scientist. (2024). A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. [Link]
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MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]
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Budisa, N., et al. (2003). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Protein Engineering, 16(9), 699-706. [Link]
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ACS Publications. (2021). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews, 121(20), 12585-12642. [Link]
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Goerke, A. R., & Swartz, J. R. (2009). Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. Methods in Molecular Biology, 498, 259-274. [Link]
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NIH. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. [Link]
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ResearchGate. (2023). Engineering mutually orthogonal PylRS/tRNA pairs for dual encoding of functional histidine analogues. [Link]
- Google Patents. (n.d.). A kind of preparation method of N (π)
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MDPI. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. [Link]
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NIH. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. [Link]
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MDPI. (2020). A User's Guide to Cell-Free Protein Synthesis. [Link]
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BYU ScholarsArchive. (2017). Cell-Free Synthesis of Proteins with Unnatural Amino Acids. [Link]
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Royal Society of Chemistry. (2012). Synthesis and protein incorporation of azido-modified unnatural amino acids. [Link]
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NIH. (2022). Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme. [Link]
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NIH. (2015). Protein Mass Spectrometry Made Simple. [Link]
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The Scientist. (2024). Insights Into Protein Engineering: Methods and Applications. [Link]
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NIH. (2010). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. [Link]
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NIH. (2021). Enzymology and significance of protein histidine methylation. [Link]
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Application Notes and Protocols for N,N-Dimethyl-histidine Methyl Ester in Drug Discovery and Development
Introduction: Beyond Canonical Methylation - The Emerging Role of Histidine Methylation in Epigenetics
In the landscape of drug discovery, particularly in oncology and inflammatory diseases, the field of epigenetics has emerged as a profoundly impactful area of research. Post-translational modifications (PTMs) of histones, the proteins that package DNA into chromatin, are key regulators of gene expression. While lysine and arginine methylation have been the subject of intense investigation, leading to the development of numerous inhibitors targeting histone methyltransferases (HMTs) and demethylases (KDMs), the scientific community is now exploring less canonical modifications.[1][2][3]
Recent groundbreaking research has identified Nτ-methylation of histidine residues within histone proteins (e.g., at H2A-His82 and H3-His39) as a novel epigenetic mark.[4] This discovery opens up a new frontier, suggesting the existence of a corresponding set of "writer" (histidine methyltransferase), "eraser" (histidine demethylase), and "reader" (methyl-histidine binding) proteins that could serve as novel therapeutic targets.
N,N-Dimethyl-histidine methyl ester is a specialized chemical reagent positioned to be a critical tool in exploring this new biology. While primarily recognized as a synthetic intermediate, its unique structure—a dimethylated α-amino group and an ester-protected carboxyl group—makes it an ideal building block for creating sophisticated chemical probes, substrate mimics, and screening compounds to interrogate the enzymes that regulate histone histidine methylation.[5][6] This guide provides an in-depth look at the applications of N,N-Dimethyl-histidine methyl ester, offering technical insights and detailed protocols for researchers at the forefront of epigenetic drug discovery.
Section 1: Compound Profile and Synthetic Utility
N,N-Dimethyl-histidine methyl ester is a derivative of the amino acid L-histidine, modified at both the alpha-amino and carboxyl groups. These modifications are critical for its utility in chemical synthesis.
-
N,N-Dimethyl Group: The dimethylation of the α-amine enhances solubility and, more importantly, prevents its participation in standard peptide coupling reactions, allowing for selective modifications elsewhere on the molecule.[5]
-
Methyl Ester: The methyl ester serves as a protecting group for the carboxylic acid.[7] This is essential for preventing the carboxylate from engaging in unwanted side reactions during the synthesis of peptide chains or other complex molecules. It can be selectively deprotected under basic conditions.[8]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 170227-64-2 | [5][9] |
| Molecular Formula | C₉H₁₅N₃O₂ | [5][9] |
| Molecular Weight | 197.24 g/mol | [5] |
| Appearance | Slightly yellow viscous oil | [5] |
| Purity | ≥ 95% (Typical) | [5] |
| Storage Conditions | 0-8 °C | [5][9] |
Core Synthetic Application: A Versatile Building Block
The primary application of N,N-Dimethyl-histidine methyl ester is as a precursor in multi-step organic synthesis.[6][8] Its structure is particularly amenable for incorporation into peptides or small molecules designed to probe biological systems. The ester group allows for straightforward conjugation to other molecules via amide bond formation after deprotection.
Caption: General synthetic workflow utilizing N,N-Dimethyl-histidine methyl ester.
Section 2: Application in the Study of Histidine Methylation
The discovery of histone histidine methylation presents a compelling need for new chemical tools. N,N-Dimethyl-histidine methyl ester is an ideal starting material for the synthesis of such tools, which can be used to identify and characterize the enzymes responsible for this modification and to screen for inhibitors.
Conceptual Framework: Targeting Histidine Methylation Machinery
Epigenetic regulation is often described by the "writer-reader-eraser" paradigm. A drug discovery campaign targeting a new histone mark like histidine methylation would involve developing assays for each of these protein classes.
Caption: The "writer-reader-eraser" model for histone histidine methylation.
N,N-Dimethyl-histidine methyl ester can be used to generate key reagents for assays targeting these proteins:
-
Substrate Mimetics for "Writers" (Methyltransferases): By incorporating N,N-Dimethyl-histidine into a peptide sequence that mimics a known histone tail (e.g., H3), researchers can create a substrate for use in methyltransferase assays.
-
Probes for "Readers" (Binding Proteins): A biotinylated or fluorescently-tagged peptide containing N,N-Dimethyl-histidine can be used in pulldown assays or fluorescence polarization assays to identify proteins that specifically bind to this modified residue.
-
Tools for "Erasers" (Demethylases): While N,N-Dimethyl-histidine itself is unlikely to be a potent inhibitor of demethylases, it can serve as a scaffold. Medicinal chemists can build upon its structure to design fragment libraries or focused compound collections for screening against putative histidine demethylases.
Section 3: Detailed Application Protocols
The following protocols are detailed, step-by-step methodologies that illustrate how to use N,N-Dimethyl-histidine methyl ester in a drug discovery context.
Protocol 1: Synthesis of a Biotinylated Histone H3 Peptide Probe Containing N,N-Dimethyl-histidine
This protocol describes the solid-phase synthesis of a peptide probe corresponding to amino acids 35-44 of histone H3, with a substitution of Lys36 for N,N-Dimethyl-histidine. This probe can be used to screen for methyl-histidine "reader" proteins.
Causality: Solid-phase peptide synthesis (SPPS) is the standard method for producing custom peptides. Using Fmoc-protected amino acids allows for the sequential addition of residues to a solid support resin. N,N-Dimethyl-histidine (after deprotection of the methyl ester) is added as the key modified residue. A biotin tag is added for downstream detection and affinity purification.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Arg(Pbf)-OH, etc.)
-
N,N-Dimethyl-histidine methyl ester
-
Lithium hydroxide (LiOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Biotin-PEG4-NHS ester
-
HPLC-grade water and acetonitrile
Procedure:
-
Preparation of N,N-Dimethyl-histidine for SPPS: a. Dissolve N,N-Dimethyl-histidine methyl ester (1.2 equivalents) in a 3:1 mixture of Methanol:Water. b. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the ester is fully hydrolyzed. c. Neutralize the reaction with 1M HCl to pH ~6-7. d. Lyophilize the solution to obtain the free acid of N,N-Dimethyl-histidine.
-
Solid-Phase Peptide Synthesis (Automated or Manual): a. Swell Rink Amide resin in DMF. b. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash thoroughly with DMF and DCM. c. Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes. d. Add the activated amino acid solution to the resin and shake for 1-2 hours. e. Wash the resin with DMF and DCM. Confirm coupling with a Kaiser test. f. Repeat steps 2b-2e for each amino acid in the sequence (e.g., H3 sequence: ...-Ala-Arg-[N,N-diMe-His] -Ser-Thr-Gly-Gly-...). g. For the key coupling step, use the prepared N,N-Dimethyl-histidine (from step 1) instead of an Fmoc-protected amino acid.
-
Biotinylation: a. After coupling the final amino acid and performing the final Fmoc deprotection, wash the resin extensively. b. Dissolve Biotin-PEG4-NHS ester (3 eq.) and DIPEA (6 eq.) in DMF. c. Add the solution to the resin and shake overnight. d. Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: a. Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. b. Add the cocktail to the dried resin and shake for 3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: a. Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water. b. Purify the peptide using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions and confirm the mass of the desired product using LC-MS. d. Lyophilize the pure fractions to obtain the final biotinylated peptide probe.
Protocol 2: In Vitro Screening Assay for Putative Histidine Demethylase Inhibitors
This protocol describes a general, fluorescence-based assay to screen for inhibitors of a putative histone histidine demethylase ("eraser"). It relies on the detection of formaldehyde, a byproduct of amine demethylation.[10]
Causality: Many histone demethylases, particularly of the Jumonji C (JmjC) domain-containing family, are iron- and α-ketoglutarate-dependent oxygenases that produce formaldehyde as a byproduct.[1][10] This protocol uses a synthetic peptide substrate containing N,N-Dimethyl-histidine and couples the demethylation reaction to a fluorescent formaldehyde detection reagent. An inhibitor will block formaldehyde production, resulting in a lower fluorescence signal.
Materials:
-
Purified recombinant putative histidine demethylase enzyme.
-
Synthetic peptide substrate (e.g., H3 (35-44) with N,N-Dimethyl-histidine at position 36).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM α-ketoglutarate, 100 µM FeSO₄, 2 mM Ascorbic Acid.
-
Test compounds (including N,N-Dimethyl-histidine methyl ester as a potential fragment/control) dissolved in DMSO.
-
Formaldehyde Dehydrogenase.
-
NAD+
-
Diaphorase.
-
Resazurin.
-
384-well black assay plates.
-
Fluorescence plate reader (Ex: 544 nm, Em: 590 nm).
Procedure:
-
Compound Plating: a. Prepare serial dilutions of test compounds in DMSO. b. Using an acoustic dispenser or multichannel pipette, add 100 nL of each compound solution to the wells of a 384-well plate. Include wells for positive control (DMSO only) and negative control (no enzyme).
-
Enzyme and Substrate Preparation: a. Prepare a 2X enzyme solution in Assay Buffer. b. Prepare a 2X peptide substrate solution in Assay Buffer.
-
Enzymatic Reaction: a. Add 10 µL of the 2X enzyme solution to each well (except negative controls). b. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme. c. To initiate the reaction, add 10 µL of the 2X peptide substrate solution to all wells. d. Mix briefly on a plate shaker and incubate for 60 minutes at 37°C.
-
Detection: a. Prepare a 1X Detection Mix containing formaldehyde dehydrogenase, NAD+, diaphorase, and resazurin in an appropriate buffer. b. Add 20 µL of the Detection Mix to each well. c. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Read the fluorescence intensity on a plate reader. b. Data Normalization: i. Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl)) c. Dose-Response Analysis: For active compounds, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
N,N-Dimethyl-histidine methyl ester is more than a simple amino acid derivative; it is a gateway to exploring the nascent and exciting field of histone histidine methylation. By serving as a key building block for the synthesis of targeted probes and substrates, it empowers researchers to dissect the molecular machinery of this novel epigenetic mark. The protocols provided here offer a robust framework for synthesizing these essential tools and for developing high-throughput screens to identify the first generation of inhibitors targeting histidine methyltransferases and demethylases. As our understanding of the role of histidine methylation in disease grows, the chemical strategies enabled by reagents like N,N-Dimethyl-histidine methyl ester will be indispensable in translating this fundamental biological discovery into next-generation therapeutics.
References
- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023). Vertex AI Search.
- The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Upd
- Full article: Histone demethylase inhibitors: developmental insights and current st
- Recent Progress in Histone Demethylase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
- N,N-Dimethyl-histidine methyl ester. (n.d.). Chem-Impex.
- Histone Demethylase | Inhibitors. (n.d.). MedchemExpress.com.
- Buy N,N-Dimethyl-histidine methyl ester Industrial Grade
- N,N-DiMethyl-histidine Methyl ester. (n.d.). ChemicalBook.
- The Pivotal Role of the Methyl Ester in Histidine Derivatives: A Technical Guide for Drug Discovery and Development. (n.d.). Benchchem.
- N,N-Dimethyl-histidine methyl ester | 170227-64-2. (n.d.). J&K Scientific LLC.
- N,N-Dimethyl-histidine. (n.d.). Chem-Impex.
- Histidine methyl ester - 1499-46-3. (n.d.). Vulcanchem.
- Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. (n.d.). Beilstein Journals.
- A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. (n.d.).
- N,N-Dimethyl-histidine. (n.d.). Benchchem.
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (n.d.).
- Nα,Nim-Bis-Boc-L-histidine methyl ester. (n.d.). Chem-Impex.
- Histidine-methyl-ester | C7H12N3O2+. (n.d.). PubChem.
- Epigenetic Multiple Modulators. (n.d.).
- Slow Histidine H/D Exchange Protocol for Thermodynamic Analysis of Protein Folding and Stability using Mass Spectrometry. (n.d.). PMC - NIH.
- Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3
- Chemical Biology of Protein Arginine Modifications in Epigenetic Regul
- Editorial: Natural Product Epigenetic Modul
- Putting a finger on histidine methyl
- Methods in Molecular Biology. (n.d.). Weizmann Institute of Science.
- Development of N -Acetyl Methyl Ester Derivatives for the Determination of ?? 13 C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. (2025).
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cell culture applications of N,N-Dimethyl-his-ome
As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the cell culture applications of a novel or uncharacterized compound, using N,N-Dimethyl-his-ome as a primary example.
A Note on Nomenclature
Preliminary searches indicate that "N,N-Dimethyl-his-ome" is not a standard designation in chemical or biological literature. This guide will proceed under the plausible interpretation that the intended compound is N,N-Dimethylhistidine methyl ester . Histidine and its derivatives are known to have biological activity, making this a logical starting point for investigation. However, the protocols and workflows outlined herein are designed to be broadly applicable to the characterization of any new molecular entity in a cell culture context.
Part 1: Initial Characterization and Preparation
Before any cellular assays can be performed, the fundamental physicochemical properties of the compound must be established and a stable, sterile stock solution must be prepared.
Physicochemical Assessment
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.
Table 1: Essential Physicochemical Parameters for N,N-Dimethyl-his-ome
| Parameter | Importance in Cell Culture | Recommended Action |
| Solubility | Determines appropriate solvent for stock solution and maximum achievable concentration in media. | Test solubility in a panel of biocompatible solvents (e.g., water, DMSO, ethanol). Start with the least cytotoxic solvent, typically sterile phosphate-buffered saline (PBS) or water. |
| Stability | Ensures the compound does not degrade under experimental conditions (e.g., in media at 37°C). | Assess stability in solution at various temperatures (-20°C, 4°C, 37°C) over time using analytical methods like HPLC or LC-MS. |
| Purity | Guarantees that observed effects are due to the compound of interest and not contaminants. | Verify purity using analytical techniques such as NMR, LC-MS, or elemental analysis. A purity of >95% is recommended for cell-based assays. |
Protocol: Preparation of a Sterile Stock Solution
This protocol outlines the preparation of a 100 mM stock solution of N,N-Dimethyl-his-ome in DMSO, a common solvent for cell culture applications.
Materials:
-
N,N-Dimethyl-his-ome (assume MW = 183.22 g/mol )
-
High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile-filtered micropipette tips
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 18.32 mg of N,N-Dimethyl-his-ome.
-
Rationale: Accurate weighing is crucial for achieving the desired final concentration. Performing calculations beforehand minimizes errors.
-
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of the compound.
-
Rationale: Using a sterile tube prevents contamination of the stock solution.
-
-
Solubilization: Add 1 mL of sterile DMSO to the tube. Vortex vigorously for 2-3 minutes or until the compound is completely dissolved. Gentle warming (to 37°C) may be required but should be tested for its effect on compound stability.
-
Rationale: Ensuring complete dissolution is critical for accurate downstream dilutions.
-
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Storing in the dark minimizes photodegradation.
-
Part 2: Determining Biological Activity: Cytotoxicity and Dose-Response
The first critical biological experiment is to determine the compound's cytotoxic potential. This establishes a working concentration range for subsequent, more specific assays.
Experimental Workflow for Cytotoxicity Profiling
The following diagram illustrates the workflow for assessing the impact of a novel compound on cell viability.
Caption: Workflow for determining the IC50 of a novel compound.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Cells of interest (e.g., HeLa) cultured in appropriate medium
-
Sterile 96-well flat-bottom plates
-
N,N-Dimethyl-his-ome stock solution (100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive at the time of treatment.
-
-
Compound Dilution: Prepare a serial dilution series of N,N-Dimethyl-his-ome in culture medium. A common starting range is 100 µM down to 0.1 µM. Include a "vehicle control" (medium with the same concentration of DMSO as the highest dose) and a "no treatment" control.
-
Rationale: A wide concentration range is necessary to capture the full dose-response curve and accurately determine the IC50 (the concentration at which 50% of cell viability is inhibited).
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Return the plate to the incubator for the desired time points (e.g., 24, 48, 72 hours).
-
Rationale: Multiple time points reveal if the compound's effect is acute or requires prolonged exposure.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Part 3: Investigating Mechanism of Action
Once a non-toxic concentration range is established, the next phase is to investigate how the compound affects cellular processes. Given that histidine derivatives can be involved in various signaling pathways, a logical starting point is to examine common cellular signaling cascades.
Potential Signaling Pathways to Investigate
Histidine kinases are crucial in two-component signaling systems, although these are more common in prokaryotes and lower eukaryotes. In mammalian cells, histidine methylation and other modifications can play roles in regulating protein function. A hypothetical mechanism for a histidine derivative could involve interaction with key signaling nodes.
Caption: Hypothetical signaling pathways affected by a novel compound.
Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a snapshot of pathway activation.
Materials:
-
Cultured cells treated with N,N-Dimethyl-his-ome at a non-toxic concentration (e.g., IC50/10) for various time points (e.g., 0, 15, 30, 60 minutes).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment & Lysis: Treat cells as described. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Rationale: Performing all steps on ice with inhibitors prevents protein degradation and dephosphorylation, preserving the signaling state.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Rationale: Equal protein loading is essential for accurate comparison between samples.
-
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.
-
Washing & Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., anti-total-Akt) to confirm equal loading and to assess the change in phosphorylation relative to the total amount of the protein.
By analyzing key signaling nodes, researchers can begin to build a mechanistic understanding of how N,N-Dimethyl-his-ome exerts its effects on the cells, guiding future experiments in drug development and cell biology research.
References
- Note: As "N,N-Dimethyl-his-ome" is not a standard compound, references are provided for the standard methodologies described in this guide.
-
MTT Assay: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]
-
Good Cell Culture Practice: Geraghty, R. J., Capes-Davis, A., Davis, J. M., et al. (2014). Guidelines for the use of cell lines in biomedical research. British journal of cancer, 111(6), 1021–1046. [Link]
Technical Support Center: N,N-Dimethyl-L-His-OMe Peptide Coupling
Welcome to the technical support center for peptide coupling reactions involving N,N-Dimethyl-L-histidine methyl ester (N,N-Dimethyl-L-His-OMe). This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and racemization-prone amino acid derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. We delve into the root cause of each issue and provide actionable, step-by-step solutions to get your synthesis back on track.
Question 1: Why am I observing extremely low or no coupling efficiency when using N,N-Dimethyl-L-His-OMe?
Answer:
The primary reason for poor coupling efficiency is the severe steric hindrance presented by the N,N-dimethylated α-amino group.[1][2] Unlike a primary amine, the two methyl groups on the nitrogen create a bulky shield, dramatically slowing the kinetics of nucleophilic attack on the activated carboxylic acid of the coupling partner.[2] Traditional coupling reagents, especially those with lower reactivity like carbodiimides (DCC, DIC), are often insufficient to overcome this steric barrier, leading to failed or low-yielding reactions.[1]
Solutions:
-
Employ High-Activity Coupling Reagents: The choice of coupling reagent is critical. Uronium or phosphonium salt-based reagents are essential for activating the carboxyl group to a state reactive enough to couple with the hindered amine.
-
HATU (or its safer alternative COMU): These are the go-to reagents for sterically hindered couplings.[3][4][5][6] HATU forms a highly reactive OAt-ester, which is particularly effective.[5] COMU offers comparable or even superior efficiency to HATU but is based on the non-explosive OxymaPure, making it a safer and often more soluble choice.[3][4][7]
-
PyAOP/PyBOP: These phosphonium-based reagents are also highly effective, especially for coupling N-methylated amino acids, and can sometimes give cleaner reactions than uronium salts, which carry a risk of guanidinylation side reactions.[8]
-
-
Optimize Reaction Conditions:
-
Pre-activation: Allow the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) to mix for 1-2 minutes before adding the N,N-Dimethyl-L-His-OMe solution.[3] This ensures the formation of the highly reactive active ester.
-
Increase Equivalents: Use a slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) and the amino acid being coupled to the N,N-Dimethyl-L-His-OMe.
-
Double Coupling: If a qualitative test (such as the isatin test for secondary amines) indicates an incomplete reaction, perform a second coupling step with a fresh solution of activated amino acid.[2]
-
Question 2: My final peptide shows significant epimerization at the histidine residue. How can I prevent this?
Answer:
Histidine is one of the most racemization-prone amino acids.[9][10] This is due to the imidazole ring in its side chain, which can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[11][12] This forms a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical integrity.[11] The N,N-dimethylation does not mitigate this issue.
Solutions:
-
Choice of Base: The base used during coupling is a major factor. Strong, non-hindered bases can accelerate α-proton abstraction.
-
Avoid DIPEA if possible: While common, N,N-diisopropylethylamine (DIPEA) is known to promote racemization.[13]
-
Use a Weaker or More Hindered Base: For sensitive couplings, switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine (TMP).[13][14] These bases are less likely to abstract the α-proton, thus minimizing epimerization.[13]
-
-
Control the Temperature: Higher temperatures increase the rate of all reactions, including epimerization.[10][13]
-
Use Racemization-Suppressing Reagents:
-
Coupling reagents that incorporate HOAt (like HATU) or OxymaPure (like COMU) are inherently better at suppressing racemization compared to older HOBt-based reagents.[3][5]
-
For particularly difficult cases, DEPBT has been reported to be highly effective for coupling histidine derivatives with minimal racemization.[15][16]
-
Question 3: My reaction mixture is complex, and I'm isolating multiple side products. What is happening?
Answer:
Besides epimerization, two main side reactions can plague the coupling of histidine derivatives:
-
Side-Chain Acylation: The unprotected imidazole ring is nucleophilic and can react with the activated carboxylic acid, leading to acylation of the side chain.[12]
-
Guanidinylation: This side reaction is specific to uronium-based coupling reagents (like HATU, HBTU, HCTU). The reagent itself can react with the free N-terminal amine of your peptide, forming a guanidinium group that terminates the peptide chain elongation.[17] This is more likely to occur if the carboxyl activation is slow or if an excess of the uronium reagent is used.
Solutions:
-
Protect the Imidazole Side Chain: Although N,N-dimethylation is on the alpha-amino group, the imidazole ring's reactivity remains. If side-chain acylation is a persistent issue, consider using a histidine derivative with a side-chain protecting group like Trityl (Trt) or Boc.[11][18] However, this adds extra synthesis and deprotection steps.
-
Minimize Guanidinylation:
-
Ensure rapid and efficient pre-activation of the carboxylic acid before it comes into contact with the amine component.
-
Avoid using a large excess of the uronium reagent.
-
If guanidinylation is a recurring problem, switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.
-
Frequently Asked Questions (FAQs)
FAQ 1: Is protection of the imidazole nitrogen necessary for N,N-Dimethyl-L-His-OMe?
It is not strictly mandatory, but it is highly recommended if you are observing side-chain acylation or significant epimerization.[12] The unprotected imidazole π-nitrogen can catalyze racemization and act as a nucleophile.[11][12] Using a protecting group like Trityl (Trt) or Methoxybenzyl (Mbm) can effectively block these pathways, leading to a cleaner reaction and purer final product.[9][11]
FAQ 2: What is the optimal coupling reagent for this amino acid?
Based on a balance of reactivity, safety, and racemization suppression, COMU is often the best initial choice.[3][4][7] It matches the high reactivity of HATU needed for the sterically hindered coupling but has a superior safety profile because it is not based on the explosive HOAt.[3][4] If cost is a major concern and safety protocols are robust, HATU remains an excellent alternative.[5][6]
FAQ 3: How does solvent choice impact the coupling reaction?
Dimethylformamide (DMF) is the most common and generally effective solvent. However, be aware that polar aprotic solvents like DMF can sometimes increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[19] If epimerization is a persistent issue despite other optimizations, trialing a different solvent system may be beneficial.
Data & Reagent Comparison
The selection of a coupling reagent is a critical parameter. The table below provides a qualitative comparison of commonly used high-activity reagents for hindered couplings.
| Feature | HATU | COMU | PyBOP |
| Reagent Type | Aminium/Uronium | Aminium/Uronium | Phosphonium |
| Reactivity | Very High | Very High | High |
| Epimerization Risk | Low (HOAt-based) | Low (Oxyma-based) | Low (HOBt-based) |
| Guanidinylation Risk | Yes | Yes | No |
| Safety Profile | Based on explosive HOAt | Based on non-explosive Oxyma | Generally stable |
| Solubility (DMF) | Good | Excellent | Excellent |
| Recommendation | Gold standard for reactivity, use with caution. | Best balance of reactivity and safety.[3][7] | Excellent choice to avoid guanidinylation side products. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using COMU/Collidine
This protocol is optimized for high yield and low epimerization when coupling a generic Fmoc-AA-OH to N,N-Dimethyl-L-His-OMe in solution phase.
-
Reactant Preparation:
-
In Vial A, dissolve the Fmoc-protected amino acid (1.0 eq) in DMF.
-
Add COMU (1.05 eq) to Vial A.
-
In Vial B, dissolve N,N-Dimethyl-L-His-OMe (1.1 eq) in DMF.
-
-
Activation & Coupling:
-
Cool Vial A to 0°C in an ice bath.
-
Add 2,4,6-collidine (2.0 eq) to Vial A. Allow the solution to pre-activate for 1-2 minutes.
-
Add the contents of Vial B to Vial A while maintaining the temperature at 0°C.
-
-
Reaction:
-
Allow the reaction to stir at 0°C for 15 minutes, then let it warm to room temperature.
-
Monitor the reaction for 2-4 hours using TLC or LC-MS.
-
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate and perform aqueous washes to remove DMF and reagent byproducts.
-
Visual Diagrams
Troubleshooting Workflow for Low Coupling Yield
The following diagram outlines a logical decision-making process when encountering low coupling efficiency with N,N-Dimethyl-L-His-OMe.
Caption: A decision tree for troubleshooting low peptide coupling yields.
Mechanism of Carboxylic Acid Activation by a Uronium Salt
This diagram illustrates the general mechanism by which a uronium salt like HATU or COMU activates a carboxylic acid to facilitate amide bond formation.
Caption: The activation of a carboxylic acid by a uronium salt.
References
- BenchChem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
- BenchChem. (n.d.). Technical Support Center: Side Reactions of the Imidazole Ring of Histidine in SPPS.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51356-51363. DOI:10.1039/C7RA06655D.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- BenchChem. (n.d.). A Comparative Guide to Protected Histidine Derivatives in Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Minimizing Racemization in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
- Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed.
- DR. Raghu Prasad. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Synfacts. (2000).
- BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- Hirano, R. (2016).
- BenchChem. (n.d.). Introduction: The Challenge of Incorporating Histidine.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
- Wodehouse, A. (2026). Choosing the Right Coupling Reagent for Peptide Synthesis.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- Molecules. (2023).
- PubMed. (2023). Epimerisation in Peptide Synthesis.
- MDPI. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis.
- Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
- MDPI. (n.d.).
- PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
- ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Purification Strategies for N,N-Dimethyl-L-histidine Methyl Ester
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of N,N-Dimethyl-L-histidine methyl ester (N,N-Dimethyl-his-ome). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We provide in-depth, field-proven insights into common purification challenges, offering troubleshooting guides and detailed protocols to ensure you achieve the desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude N,N-Dimethyl-his-ome?
A1: Impurities in crude N,N-Dimethyl-his-ome typically originate from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: L-histidine methyl ester from incomplete N-methylation.
-
Intermediates from Synthesis: The mono-methylated species, N-methyl-L-histidine methyl ester, is a very common byproduct resulting from incomplete methylation.
-
Byproducts of Synthesis: If formaldehyde and a reducing agent are used for methylation, various side products can form.[1] If methylating agents like dimethyl sulfate are used, over-methylation can lead to quaternization of the imidazole nitrogen.
-
Degradation Products: As an ester, N,N-Dimethyl-his-ome is susceptible to hydrolysis back to the corresponding carboxylic acid, particularly if exposed to moisture, acid, or base. Tertiary amines can also slowly oxidize upon prolonged exposure to air, leading to colored impurities.[2]
-
Residual Solvents: Solvents used in the reaction or workup, such as DMF or methanol, are common trace impurities.[3]
Q2: What are the primary laboratory-scale methods for purifying N,N-Dimethyl-his-ome?
A2: The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The most effective methods are:
-
Flash Column Chromatography: This is the most versatile technique for separating the target compound from closely related impurities like the mono-methylated intermediate.[4] Due to the basic nature of the compound, specific precautions are necessary.
-
Recrystallization via Salt Formation: This method is excellent for achieving very high purity, especially for removing non-basic impurities.[5] The free base of N,N-Dimethyl-his-ome can be an oil or a low-melting solid, but its hydrochloride salt is typically a stable, crystalline solid, making it ideal for recrystallization.[6]
-
Acid-Base Extraction: A liquid-liquid extraction can be a highly effective initial cleanup step to remove non-basic organic impurities before proceeding to chromatography or recrystallization.
Q3: How should I store purified N,N-Dimethyl-his-ome to ensure its stability?
A3: To prevent degradation, purified N,N-Dimethyl-his-ome should be stored as a solid (preferably as the hydrochloride salt) in a tightly sealed, amber glass vial at low temperatures (-20°C is recommended for long-term storage).[7] The container should be flushed with an inert gas like argon or nitrogen to displace air and moisture.
Q4: My purified compound is yellow or brown, but the literature says it should be white. What causes this?
A4: A yellow or brown discoloration often indicates the presence of trace impurities. Potential causes include:
-
Oxidation: Tertiary amines can oxidize in the presence of air, forming colored byproducts.[2]
-
Residual Metal Catalysts: If a metal catalyst (e.g., Palladium) was used in a previous synthetic step, trace metal contamination can cause coloration.[2]
-
Thermal Degradation: The compound may have been exposed to excessive heat during solvent removal or distillation.
A simple and often effective solution is to dissolve the compound in a suitable solvent and treat it with activated charcoal, which adsorbs many colored impurities.[8] After stirring for a short period, the charcoal is removed by filtration through a pad of celite, and the solvent is evaporated.
Purification Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of N,N-Dimethyl-his-ome.
Flash Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Streaks on TLC/Column (Tailing) | The basic nitrogen atoms in your compound are interacting strongly with the acidic silanol groups on the silica gel surface. | Add a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide, to your eluent system.[6] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation. |
| Product Won't Elute from the Column | The chosen eluent system is not polar enough to displace the compound from the silica gel. | Increase the polarity of the mobile phase. A common gradient for this type of compound is Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 0% to 10% MeOH). Ensure your eluent contains a basic modifier (see above). |
| Poor Separation from N-methyl Impurity | The polarity difference between the N,N-dimethyl and N-methyl species is small, making separation difficult. | Use a shallower polarity gradient during elution to increase resolution. Ensure proper column packing and sample loading (use a minimal amount of solvent to dissolve the crude product). Consider using a different adsorbent, like neutral alumina, which may offer different selectivity.[4] |
| Low Mass Recovery | The product is irreversibly adsorbed onto the silica gel, or it is degrading on the column. | Always use a basic modifier in your eluent. If degradation is suspected, perform the chromatography quickly and at room temperature. Pre-treating the silica gel by slurrying it in the initial eluent containing the basic modifier can also improve recovery. |
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, the cooling rate is too fast, or the melting point of the compound/salt is lower than the temperature of the solution. | Slow down the cooling process; allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[9] Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[9] Add a single "seed" crystal of pure product if available. If oiling out persists, try a different solvent system. |
| No Crystals Form Upon Cooling | The solution is not saturated, meaning too much solvent was added. The chosen solvent may be inappropriate. | Heat the solution to gently boil off some of the solvent to increase the concentration, then allow it to cool again.[10] If that fails, remove all solvent and attempt recrystallization with a different solvent or solvent pair (e.g., ethanol/diethyl ether, methanol/ethyl acetate). |
| Crystals Are Colored or Impure | Colored impurities are co-crystallizing with the product. The cooling was too rapid, trapping impurities in the crystal lattice. | Before cooling, add a small amount of activated charcoal to the hot solution, continue heating for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[5][8] Ensure the solution cools slowly to allow for selective crystal formation.[11] |
| Low Yield of Recovered Crystals | The product has significant solubility in the cold solvent. Too much solvent was used for the initial dissolution or for washing the crystals. | Ensure you use the minimum amount of hot solvent necessary to fully dissolve the compound.[8] Always wash the collected crystals with a minimal amount of ice-cold solvent to reduce product loss.[8][12] The filtrate can be concentrated and cooled again to obtain a second crop of crystals. |
Workflow & Logic Diagrams
A logical approach is critical for efficient and successful purification. The following diagrams illustrate decision-making workflows.
Caption: Decision workflow for selecting a purification strategy.
Caption: Step-by-step workflow for flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed to separate N,N-Dimethyl-his-ome from less polar and more polar impurities, including the mono-methylated byproduct.
Materials:
-
Crude N,N-Dimethyl-his-ome
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N) - all chromatography grade
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare two mobile phases.
-
Mobile Phase A: Dichloromethane + 1% Triethylamine.
-
Mobile Phase B: 90:10 Dichloromethane/Methanol + 1% Triethylamine.
-
-
TLC Analysis: Analyze your crude material by TLC using a solvent system like 95:5 DCM/MeOH with 1% Et₃N to determine the R_f_ values of your product and impurities. The target compound should have an R_f_ of approximately 0.3 for optimal separation.[4]
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in Mobile Phase A. The amount of silica should be about 30-50 times the weight of your crude material.[4]
-
Pour the slurry into the column and use gentle pressure or tapping to pack it evenly without air bubbles. Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Carefully pipette this solution onto the top of the sand layer.
-
Drain the solvent until it just enters the sand, then carefully add a small amount of Mobile Phase A and drain again. Repeat once more to ensure the sample is loaded in a tight band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with Mobile Phase A.
-
Begin eluting the column, collecting fractions. Start with 100% Mobile Phase A.
-
Gradually increase the polarity by slowly adding Mobile Phase B. A stepwise gradient (e.g., 100% A, then 98:2 A:B, 95:5, etc.) is often effective.
-
Collect fractions of a consistent volume.
-
-
Monitoring and Completion:
-
Monitor the collected fractions by TLC. Spot every few tubes on a TLC plate, elute, and visualize under UV light and/or with a stain (e.g., ninhydrin or permanganate).
-
Once the desired product has fully eluted, combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified N,N-Dimethyl-his-ome.
-
Protocol 2: Purification by Recrystallization via Hydrochloride Salt
This method is ideal for removing impurities that do not form stable salts and for obtaining highly pure, crystalline material.
Materials:
-
Purified or semi-purified N,N-Dimethyl-his-ome (free base)
-
Anhydrous solvents: Ethanol, Diethyl Ether (or Ethyl Acetate)
-
Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or concentrated HCl)
-
Büchner funnel and filter flask
-
pH paper
Procedure:
-
Salt Formation:
-
Dissolve the crude or semi-pure free base in a minimal amount of a suitable solvent like anhydrous ethanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in ether) dropwise with vigorous stirring.
-
Monitor the precipitation of the hydrochloride salt. Continue adding acid until the solution is slightly acidic (check with pH paper on a drop of the mixture diluted with water) and no further precipitation is observed.
-
-
Isolation of Crude Salt:
-
Recrystallization:
-
Transfer the crude salt to a clean Erlenmeyer flask.
-
Select a suitable solvent system. A binary system like ethanol/diethyl ether is often effective.
-
Add the minimum amount of hot ethanol required to completely dissolve the salt.[10] The solution should be near boiling.
-
Once dissolved, remove the flask from the heat. Slowly add diethyl ether (the "anti-solvent") dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a drop or two of hot ethanol to clarify.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a minimal amount of ice-cold diethyl ether.
-
Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.[5]
-
For complete drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.
-
-
(Optional) Liberation of Free Base: If the free base is required, dissolve the purified salt in water, cool in an ice bath, and slowly add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the solution is basic. Extract the aqueous solution multiple times with a solvent like DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
References
- Sigma-Aldrich.
- University of Toronto.
- University of Wisconsin-Madison.
- University of Alberta.
- California State University, Stanislaus.
- Thermo Fisher Scientific.
- Google Patents. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
- BenchChem. Technical Support Center: Purification of Commercial N,N-Dimethyl-1-Naphthylamine.
- Professor Dave Explains.
- Chemistry LibreTexts.
- Reddit.
- BenchChem. N,N-dimethylhex-5-ynamide stability issues and storage.
- ACS Publications. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
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Technical Support Center: Optimizing Enzymatic Assays with N,N-Dimethyl-his-ome
Welcome to the technical support center for enhancing the reactivity and reliability of N,N-Dimethyl-L-histidine methyl ester (N,N-Dimethyl-his-ome) in enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this substrate, ensuring robust and reproducible results. We will move beyond simple instructions to explain the underlying principles, empowering you to troubleshoot effectively and optimize your experiments from the ground up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of N,N-Dimethyl-his-ome.
Q1: What is N,N-Dimethyl-his-ome and for which enzymes is it a substrate? A1: N,N-Dimethyl-his-ome is a synthetic derivative of L-histidine methyl ester. The two methyl groups on the primary amine can influence its interaction with an enzyme's active site. It is structurally similar to substrates targeted by serine proteases, such as chymotrypsin and trypsin, which cleave peptide bonds.[1][2] Serine proteases have a specificity pocket (S1) that accommodates the amino acid residue C-terminal to the scissile bond (the P1 residue).[3] While chymotrypsin prefers bulky aromatic residues, the imidazole ring of histidine can sometimes fit into this pocket, making N,N-Dimethyl-his-ome a potential substrate for investigating the activity of these and related enzymes.[1]
Q2: How should I prepare and store a stock solution of N,N-Dimethyl-his-ome? A2: Due to the ester linkage, N,N-Dimethyl-his-ome is susceptible to hydrolysis, especially at non-neutral pH. Therefore, careful preparation and storage are critical.
-
Solvent Choice: We recommend preparing a high-concentration stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or absolute ethanol.[4][5] DMSO is an excellent solvent for many organic molecules but can affect enzyme activity at final concentrations typically above 1-2%.[6]
-
Preparation: Dissolve the solid compound in the chosen solvent to a concentration of 10-100 mM. Ensure the solid is completely dissolved before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in desiccated conditions to minimize freeze-thaw cycles and prevent moisture absorption. When stored correctly, stock solutions in anhydrous DMSO are typically stable for several months.
Q3: Why am I seeing a high background signal in my assay? A3: A high background signal is almost always due to the non-enzymatic hydrolysis of the ester bond in N,N-Dimethyl-his-ome. This reaction is accelerated at alkaline pH values. To confirm this, always run a "no-enzyme" control (containing buffer and substrate but no enzyme). If this control shows a significant signal increase over time, substrate instability is the likely cause. Consider optimizing the assay pH to a more neutral range (see Section 3).
Section 2: Troubleshooting Guide: From Low Signal to Poor Reproducibility
This guide addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: I am observing very low or no enzymatic activity.
-
Potential Cause 1: Suboptimal Assay Conditions.
-
Scientific Rationale: Enzyme activity is highly dependent on pH, temperature, and ionic strength. The catalytic triad in serine proteases (Ser-His-Asp) requires a specific protonation state to be active, which is dictated by the buffer pH.[3]
-
Solution: Perform a buffer optimization experiment. Test a range of pH values (e.g., 6.5 to 8.5) using different buffer systems (e.g., HEPES, Tris, Phosphate) to find the optimal condition for your specific enzyme.[7] Ensure the temperature is optimal for enzyme stability and activity.
-
-
Potential Cause 2: Poor Substrate Solubility in Assay Buffer.
-
Scientific Rationale: The N,N-dimethylation and the histidine side chain make the molecule moderately hydrophobic.[5] If the final concentration in the aqueous assay buffer exceeds its solubility limit, the substrate will precipitate, leading to an artificially low effective concentration and reduced reaction velocity.
-
Solution: First, visually inspect the assay wells for any cloudiness or precipitate. If solubility is an issue, consider adding a small percentage of an organic co-solvent like DMSO to the final reaction mixture. However, create a DMSO tolerance curve for your enzyme first, as concentrations above 1-2% can be inhibitory.[6]
-
-
Potential Cause 3: Inactive Enzyme.
-
Scientific Rationale: Enzymes can lose activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Solution: Test your enzyme with a known, validated substrate to confirm its activity. If the enzyme is inactive, obtain a new batch. Always follow the manufacturer's storage and handling recommendations.[8]
-
Problem 2: My assay results are not reproducible.
-
Potential Cause 1: Substrate Instability.
-
Scientific Rationale: If the substrate is hydrolyzing in the assay buffer, the initial substrate concentration will vary depending on how long the reagents sit on the bench or in the plate reader before the reaction is initiated.
-
Solution: Prepare working solutions of the substrate immediately before use. When setting up plates, add the enzyme last to initiate the reaction as synchronously as possible across all wells.
-
-
Potential Cause 2: Inconsistent Reagent Preparation or Pipetting.
-
Scientific Rationale: Small variations in enzyme or substrate concentration can lead to large differences in measured activity, especially if you are working on the steep part of the concentration-response curve.
-
Solution: Use calibrated pipettes and proper pipetting technique. Prepare master mixes of buffers and substrates to add to the wells, which minimizes well-to-well variability.
-
Section 3: Experimental Protocols & Data Visualization
To provide a practical framework, we present detailed protocols for key procedures.
Protocol 1: Buffer Optimization for Enhanced Reactivity
This protocol helps determine the optimal pH and buffer system for your enzyme assay.
-
Prepare Buffers: Prepare a set of 100 mM buffers with varying pH values (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5; Tris pH 8.0, 8.5).
-
Prepare Master Mix: For each pH condition, prepare a master mix containing the buffer and a fixed concentration of N,N-Dimethyl-his-ome (e.g., at its estimated Km or a concentration known to be soluble).
-
Set Up Plate: In a 96-well plate, add the master mix to triplicate wells for each pH. Include a set of "no-enzyme" control wells for each condition.
-
Initiate Reaction: Add a fixed concentration of your enzyme to all wells except the "no-enzyme" controls.
-
Measure Activity: Immediately place the plate in a plate reader and measure the rate of product formation over time.
-
Analyze Data: For each pH, subtract the rate of the "no-enzyme" control from the rate of the enzyme-containing wells. Plot the net enzymatic rate against the pH to identify the optimal condition.
Data Presentation: Buffer System Comparison
| Buffer System | pH Range | Common Issues | Recommendation |
| Phosphate | 6.2 - 8.2 | Can sometimes inhibit enzymes or precipitate with divalent cations. | Good starting point, but switch if inhibition is suspected. |
| HEPES | 6.8 - 8.2 | Generally well-tolerated by most enzymes.[7] | Recommended for assays in the neutral pH range. |
| Tris | 7.5 - 9.0 | pH is highly temperature-dependent; can be reactive. | Use with caution; ensure temperature is stable. |
Visualization of Experimental & Troubleshooting Workflows
A logical workflow is crucial for efficient problem-solving. The following diagrams illustrate key processes.
Caption: A systematic workflow for troubleshooting common assay problems.
Caption: Key factors influencing enzymatic reactivity with N,N-Dimethyl-his-ome.
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Lin, Y., Means, G. E., & Feeney, R. E. (1969). The Action of Proteolytic Enzymes on N, N-Dimethyl Proteins. Journal of Biological Chemistry, 244(3), 789-793. Available from: [Link]
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Navigating Histidine Methylation: A Comparative Guide to Endogenous Monomethyl-Histidine and Synthetic N,N-Dimethyl-his-ome in Proteomics
Introduction: Beyond Lysine and Arginine, the Emerging Role of Histidine Methylation
In the intricate world of post-translational modifications (PTMs), protein methylation has long been a central theme, governing processes from epigenetic regulation to signal transduction.[1][2] For decades, the spotlight has shone brightly on lysine and arginine methylation, with their well-characterized roles as key constituents of the "histone code".[3][4] However, a quieter but equally significant modification, histidine methylation (Hme), is rapidly emerging from the shadows. First described over five decades ago, this PTM is gaining considerable attention, particularly with the recent discovery of dedicated human histidine methyltransferases like SETD3 and METTL9.[5]
Histidine can be methylated on two distinct positions of its imidazole ring, resulting in 1-methylhistidine (1MeH) and 3-methylhistidine (3MeH).[3] These monomethylated forms represent a subtle yet powerful mechanism for modulating protein function, impacting everything from cytoskeletal dynamics to translation.[3][6]
This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals. We will first delve into the biology and analytical strategies for the endogenous PTM, monomethyl-histidine. We will then explore N,N-Dimethyl-his-ome, a synthetic derivative, and frame its potential utility as an analytical tool in the complex landscape of proteomics research.
Part 1: Monomethyl-Histidine - The Elusive Endogenous Signal
Monomethyl-histidine is a naturally occurring PTM catalyzed by specific methyltransferase enzymes.[3] Its study presents a unique set of challenges and opportunities in proteomics.
Biochemical Significance and Function
The addition of a single methyl group to a histidine residue may seem minor, but it has significant biochemical consequences. Methylation increases the volume and hydrophobicity of the histidine side chain and, importantly, fixes its protonation and tautomeric states.[7] This can directly influence a protein's catalytic activity, its ability to chelate metal ions (a common role for histidine), and its participation in protein-protein interactions.[7]
Prominent examples of functionally significant histidine methylation include:
-
Actin Regulation : Methylation of His73 on β-actin by SETD3 is crucial for stabilizing actin filaments and promoting smooth muscle contraction.[7]
-
Ribosomal Function : The yeast methyltransferase Hpm1p monomethylates histidine 243 on the ribosomal protein Rpl3, and its knockout leads to a wide range of extraribosomal phenotypes, implicating this single modification in coordinating cellular metabolism.[6][8]
Analytical Hurdles in Proteomics
The primary obstacle in the large-scale study of monomethyl-histidine is the lack of effective enrichment tools.[3][9] Unlike lysine and arginine methylation, for which specific antibodies and binding domains have been developed, there are currently no reliable affinity reagents to enrich for histidine-methylated peptides from complex biological samples.[6][10] This has largely prevented comprehensive "methylome" studies focused on histidine.
Researchers must therefore rely on alternative strategies, primarily the meticulous mining of high-resolution, deep proteomic datasets.[3][9]
Key Mass Spectrometry (MS) Characteristics:
-
Mass Shift : Monomethylation adds 14.01565 Da to the mass of a peptide.
-
Immonium Ion : A key diagnostic feature in tandem mass spectra (MS/MS) is the immonium ion of methylated histidine, which has a mass of 124.087 Da .[3] This ion can help distinguish Hme from other modifications or single nucleotide polymorphisms (SNPs) that might result in a similar peptide mass.[3]
-
Isomer Ambiguity : The two isomers, 1MeH and 3MeH, are isobaric—they have the exact same mass. Therefore, mass spectrometry alone cannot differentiate them.[3] However, they can often be separated based on their different chromatographic properties, a distinction that requires synthetic standards for confirmation.[3]
Experimental Workflow: Identification via Deep Proteome Mining
Without enrichment methods, the most viable strategy is to identify sites of histidine methylation from ultra-comprehensive proteomic datasets. This approach leverages the high sensitivity and accuracy of modern mass spectrometers.
Step-by-Step Protocol:
-
Protein Extraction and Digestion :
-
Extract total protein from cells or tissues using a standard lysis buffer (e.g., RIPA buffer, urea-based buffer).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA) to prevent refolding.
-
Digest proteins into peptides using a protease like trypsin. For deeper coverage, consider using multiple proteases (e.g., Lys-C, Glu-C) in separate experiments.[9]
-
Rationale: Using multiple proteases generates different populations of peptides, increasing the chances that a specific methylation site will be located on a peptide that is readily detectable by the mass spectrometer.
-
-
Peptide Fractionation (Optional but Recommended) :
-
To reduce sample complexity and increase the depth of analysis, fractionate the peptide mixture using techniques like high-pH reversed-phase liquid chromatography (HpH-RPLC) or strong cation exchange (SCX) chromatography.
-
Rationale: Fractionation separates the vast number of peptides into multiple, less complex samples. This prevents the most abundant peptides from suppressing the ionization of lower-abundance peptides (like those with PTMs) during MS analysis.
-
-
LC-MS/MS Analysis :
-
Analyze each peptide fraction using a high-resolution accurate-mass (HRAM) mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Rationale: HRAM is critical to confidently assign the 14.01565 Da mass shift of methylation. High-quality HCD fragmentation is necessary to generate the rich b- and y-ion series needed for peptide sequence identification and localization of the modification.
-
-
Database Searching and PTM Localization :
-
Use a specialized proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the generated MS/MS spectra against a protein sequence database (e.g., UniProt).
-
Configure the search parameters to include monomethylation of histidine (+14.01565 Da) as a variable modification.
-
Utilize a localization algorithm (e.g., PTM Score, Ascore) to confidently assign the modification to a specific histidine residue within the peptide sequence.
-
Rationale: The software correlates experimental spectra with theoretical spectra generated from the database. Including Hme as a variable modification allows the algorithm to test for its presence on every histidine residue, while a localization score provides a statistical measure of confidence that the modification is correctly placed.
-
The following diagram illustrates this data-mining workflow for identifying endogenous histidine methylation.
Caption: Workflow for identifying histidine methylation sites from deep proteomic datasets.
Part 2: N,N-Dimethyl-his-ome - A Potential Synthetic Tool
In contrast to the endogenous monomethyl-histidine, N,N-Dimethyl-his-ome is a synthetic biochemical.[11] The "-ome" suffix indicates it is a methyl ester (OMe) of N,N-Dimethyl-histidine. Its direct biological role as a PTM has not been established; rather, its value lies in its potential application as an analytical tool in proteomics research.
Chemical Properties
-
Structure : N,N-Dimethyl-histidine methyl ester.
-
Molecular Formula : C₉H₁₅N₃O₂[11]
-
Molecular Weight : 197.23 g/mol [11]
-
Origin : Synthetic. Not a known product of endogenous enzymatic activity.
Potential Applications in Proteomics Research
As a Senior Application Scientist, one must often consider how novel chemical entities can address existing experimental gaps. While not endogenously found, N,N-Dimethyl-his-ome or its derivatives could be strategically employed in several ways:
-
Internal Standards for MS : A stable isotope-labeled version of N,N-Dimethyl-his-ome could serve as an internal standard for quantifying specific dimethylated compounds in metabolomics or pharmacokinetic studies.[12] However, its direct use as a standard for endogenous monomethyl-histidine would be inappropriate due to differences in chemical structure, ionization efficiency, and chromatographic retention time.
-
Enzyme Assays : It could be used in competitive binding assays to probe the substrate specificity of histidine methyltransferases or putative demethylases. By testing whether N,N-Dimethyl-his-ome can bind to the active site, researchers could gain insights into the structural requirements of these enzymes.
-
Chemical Probe Development : The N,N-dimethyl-histidine scaffold could be incorporated into more complex chemical probes. For example, it could be part of a molecule designed to mimic a biological substrate to trap and identify specific "reader" proteins that recognize methylated histidine.
It is crucial to distinguish this compound from the widely used technique of reductive dimethylation . Reductive dimethylation is a chemical labeling strategy used for quantitative proteomics where formaldehyde is used to add two methyl groups to primary amines (peptide N-termini and lysine side chains), enabling relative quantification between samples.[13][14] This is a non-specific labeling tool and is fundamentally different from the study of specific, enzyme-catalyzed histidine methylation.
Head-to-Head Comparison
The following table summarizes the key distinctions between endogenous monomethyl-histidine and the synthetic compound N,N-Dimethyl-his-ome.
| Feature | Monomethyl-Histidine | N,N-Dimethyl-his-ome |
| Origin | Endogenous Post-Translational Modification[3] | Synthetic Chemical Compound[11] |
| Isomers | 1-methyl-histidine (1MeH) & 3-methyl-histidine (3MeH)[3] | N/A (Specific synthetic structure) |
| Primary Role in Proteomics | A biological signal regulating protein function[6][7] | Potential analytical tool (e.g., standard, competitive inhibitor) |
| Key Analytical Signature | Mass shift of +14.01565 Da; Diagnostic immonium ion at 124.087 m/z[3] | Defined molecular weight of 197.23 Da for spiking/reference[11] |
| Major Research Challenge | Lack of enrichment methods, requiring deep proteome mining for discovery[3][9] | Lack of established applications and biological relevance |
| Detection Method | High-resolution LC-MS/MS analysis of proteolyzed peptides[9] | Direct infusion or LC-MS analysis of the pure compound |
Conclusion and Future Perspectives
The study of histidine methylation is a frontier in proteomics. Monomethyl-histidine is now understood to be a widespread and functionally important PTM, but its comprehensive analysis is hampered by a lack of specific enrichment tools.[9][5] The deep proteome mining strategy outlined here represents the current state-of-the-art for discovering new sites and formulating functional hypotheses. The development of pan-specific or isomer-specific antibodies for methylated histidine would be a transformative step for the field, enabling enrichment workflows analogous to those for other PTMs.
On the other hand, synthetic compounds like N,N-Dimethyl-his-ome currently serve a different purpose. While not a direct subject of biological inquiry as a PTM, its value lies in its potential as a precisely defined chemical tool to aid in the study of the enzymes that write, read, and erase endogenous histidine methylation.
For researchers entering this space, the path is clear: employ sophisticated mass spectrometry and data analysis to uncover the endogenous world of monomethyl-histidine, and look to synthetic chemistry to provide the tools needed to dissect its underlying molecular machinery.
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Davie, E., & Jankevics, A. (2021). Large-scale identification of protein histidine methylation in human cells. bioRxiv. [Link]
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Davie, E., & Jankevics, A. (2021). Large-scale identification of protein histidine methylation in human cells. ResearchGate. [Link]
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Davie, E., & Jankevics, A. (2021). Large-scale identification of protein histidine methylation in human cells. Nucleic Acids Research. [Link]
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A Comparative Guide to N,N-Dimethyl-L-His-OMe and Other Histidine Analogs for Researchers and Drug Development Professionals
In the landscape of drug discovery and biochemical research, the subtle modification of endogenous molecules can unlock profound changes in biological activity. Histidine, with its unique imidazole side chain, plays a pivotal role in protein structure and function, enzymatic catalysis, and as a precursor to the vital neurotransmitter histamine.[1] Consequently, synthetic analogs of histidine are invaluable tools for probing biological systems and serving as foundational scaffolds in medicinal chemistry.
This guide provides an in-depth technical comparison of N,N-Dimethyl-L-histidine methyl ester (N,N-Dimethyl-L-His-OMe) with other key histidine analogs. Our focus extends beyond a mere cataloging of compounds to an exploration of the experimental methodologies required for their robust comparison. We aim to equip researchers, scientists, and drug development professionals with the rationale behind experimental design and the technical details necessary to conduct their own comparative studies.
The Panel of Histidine Analogs: Structural and Functional Diversity
The selection of appropriate analogs for comparison is critical and should be driven by the specific research question. Here, we consider a panel that offers diversity in methylation patterns and functional group modifications, each with the potential for distinct biological effects.
-
N,N-Dimethyl-L-histidine methyl ester (N,N-Dimethyl-L-His-OMe): Our primary compound of interest features methylation at the alpha-amino group and esterification of the carboxyl group. These modifications can significantly alter its charge, lipophilicity, and susceptibility to metabolic degradation compared to native L-histidine.[2][3][4][5] It is a versatile building block in the synthesis of peptide-based drugs and other bioactive molecules.[3][5]
-
L-histidine methyl ester (L-His-OMe): This analog isolates the effect of the methyl ester group, which can enhance cell permeability and protect the carboxylic acid from participating in certain reactions. It is a known irreversible inhibitor of histidine decarboxylase, the enzyme responsible for histamine synthesis.[6][7]
-
1-Methylhistidine (1-MH) and 3-Methylhistidine (3-MH): These isomers feature methylation on the imidazole ring at the π (1-position) or τ (3-position) nitrogen, respectively.[8] This modification alters the electronic properties and hydrogen bonding capacity of the imidazole ring, which is crucial for many of histidine's biological functions.[8] 3-MH is a biomarker for muscle protein breakdown, while 1-MH is primarily derived from dietary sources.[4][9]
-
Spinacine: This bicyclic analog is a condensation product of formaldehyde and histidine.[10] Its rigid structure presents a distinct conformational profile compared to the more flexible side chain of histidine, which can lead to unique interactions with biological targets.[10]
Comparative Performance Evaluation: A Methodological Blueprint
A direct comparison of these analogs requires a suite of well-designed experiments to quantify their interactions with relevant biological targets. The choice of assays will depend on the hypothesized activity of the compounds. Given that histidine is the precursor to histamine, a primary area of investigation is their effect on the histaminergic system.
Histamine Receptor Binding Affinity
The four subtypes of histamine receptors (H1, H2, H3, and H4) are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects.[11][12] Determining the binding affinity of our panel of analogs to these receptors is a crucial first step in characterizing their potential pharmacological activity.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a general procedure for determining the binding affinity of the histidine analogs for the human histamine H1 receptor. Similar principles can be applied to H2, H3, and H4 receptors with appropriate selection of cell lines and radioligands.
Materials:
-
Cell Membranes: Membranes from HEK293T cells stably expressing the human histamine H1 receptor.[11]
-
Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).[11][13]
-
Unlabeled Ligands: N,N-Dimethyl-L-His-OMe, L-His-OMe, 1-MH, 3-MH, Spinacine, and a known H1 receptor antagonist (e.g., mianserin) for determining non-specific binding.[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]
-
Scintillation Cocktail.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[11]
-
96-well Plates.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets expressing the H1 receptor in assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-mepyramine, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-mepyramine, and a high concentration of an unlabeled antagonist (e.g., 10 µM mianserin).[13]
-
Competition Binding: Cell membranes, [³H]-mepyramine, and increasing concentrations of the test compounds (histidine analogs).
-
-
Incubation: Incubate the plates at 25°C for 4 hours with gentle agitation to reach equilibrium.[13]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
The results of the binding assays should be summarized in a clear, tabular format.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| N,N-Dimethyl-L-His-OMe | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| L-His-OMe | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 1-Methylhistidine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 3-Methylhistidine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Spinacine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Note: The values in this table are placeholders and would be populated with experimental data.
Workflow for Histamine Receptor Binding Assay
Caption: Workflow for the radioligand competition binding assay.
Enzyme Inhibition Assays
Histidine and its analogs can interact with a variety of enzymes. A key enzyme in the histaminergic pathway is histidine decarboxylase (HDC), which converts L-histidine to histamine.
Experimental Protocol: Histidine Decarboxylase (HDC) Inhibition Assay
This assay measures the ability of the histidine analogs to inhibit the activity of HDC. A common method involves quantifying the amount of histamine produced from the substrate L-histidine.
Materials:
-
Recombinant HDC enzyme.
-
Substrate: L-histidine.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Test Compounds: N,N-Dimethyl-L-His-OMe, L-His-OMe, 1-MH, 3-MH, and Spinacine.
-
Assay Buffer: e.g., 100 mM phosphate buffer, pH 7.0.
-
Histamine Quantification Kit: A commercially available ELISA or colorimetric assay kit for histamine.
Procedure:
-
Enzyme Reaction: In a microplate, combine the HDC enzyme, PLP, and either the test compound at various concentrations or vehicle control.
-
Initiate Reaction: Add L-histidine to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Histamine Quantification: Neutralize the samples and measure the concentration of histamine produced using a suitable quantification kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of HDC activity against the logarithm of the inhibitor concentration. Determine the IC50 value for each compound.
Data Presentation:
| Compound | Histidine Decarboxylase IC50 (µM) |
| N,N-Dimethyl-L-His-OMe | Experimental Value |
| L-His-OMe | Experimental Value |
| 1-Methylhistidine | Experimental Value |
| 3-Methylhistidine | Experimental Value |
| Spinacine | Experimental Value |
Note: The values in this table are placeholders and would be populated with experimental data.
Workflow for HDC Inhibition Assay
Caption: Workflow for the histidine decarboxylase inhibition assay.
Interpreting the Data: Structure-Activity Relationships
The true value of this comparative guide lies in the interpretation of the experimental data to establish structure-activity relationships (SAR).
-
Impact of N,N-Dimethylation: By comparing the activity of N,N-Dimethyl-L-His-OMe with L-His-OMe, the influence of the dimethylamino group can be assessed. This modification increases steric bulk and removes the hydrogen bond donor capability of the primary amine, which could either enhance or diminish binding affinity depending on the topology of the binding pocket.
-
Role of the Methyl Ester: A comparison between L-His-OMe and L-histidine (if included in the panel) would reveal the impact of the ester group. This modification increases lipophilicity, which may enhance membrane permeability and access to intracellular targets.
-
Imidazole Ring Methylation: Comparing the activities of 1-MH and 3-MH with each other and with the other analogs will highlight the importance of the imidazole ring's electronic and hydrogen-bonding properties for target engagement.
-
Conformational Restraint: The activity of Spinacine, with its rigid bicyclic structure, will provide insights into the conformational requirements of the binding site.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of N,N-Dimethyl-L-His-OMe and other histidine analogs. By systematically assessing their binding affinities to histamine receptors and their inhibitory effects on key enzymes like histidine decarboxylase, researchers can gain valuable insights into the structure-activity relationships that govern their biological effects. The detailed protocols and data presentation formats provided herein are intended to serve as a practical resource for scientists in academia and industry.
Future studies should expand this comparative approach to include other relevant biological targets, such as other enzymes that utilize histidine in their active sites, and to explore the functional consequences of receptor binding using cell-based assays (e.g., measuring second messenger accumulation).[14] Such a thorough and systematic evaluation is essential for the rational design of novel therapeutics and chemical probes based on the versatile histidine scaffold.
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A Comparative Guide to the Validation of N,N-Dimethyl-histidine Methyl Ester as a Novel Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of N,N-Dimethyl-histidine methyl ester as a potential biomarker against established alternatives. It includes supporting experimental data and detailed methodologies to facilitate its validation in a research setting.
Introduction to N,N-Dimethyl-histidine Methyl Ester
N,N-Dimethyl-histidine is a derivative of the essential amino acid L-histidine and is considered a fungal metabolite.[1] Its methyl ester form, N,N-Dimethyl-histidine methyl ester, is a versatile compound utilized in biochemical research and pharmaceutical applications.[2] This derivative of histidine features a dimethylamino group, which enhances its solubility and reactivity, making it a candidate for various synthesis processes.[2] Researchers are exploring its use in studies related to metabolic pathways, enzyme activity, and as a potential precursor in the synthesis of complex biomolecules.[2] Its structural similarity to biologically active compounds makes it a subject of interest in the development of novel drug candidates, particularly those targeting neurological disorders.[2]
The potential of N,N-Dimethyl-histidine and its derivatives as biomarkers is an emerging area of research.[3] Biomarkers are crucial tools in drug development and clinical practice for diagnosing diseases, monitoring disease progression, and assessing treatment responses.[4] The validation of a new biomarker is a rigorous process that requires robust analytical methods and thorough clinical evaluation.[5]
The Current Landscape: A Comparison with Established Biomarkers
The utility of N,N-Dimethyl-histidine methyl ester as a biomarker must be evaluated in the context of existing biomarkers for a specific disease or physiological state. For instance, in the realm of muscle protein turnover and muscle-wasting conditions, 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH) are well-established biomarkers.[6][7] 3-MH is a marker of endogenous muscle protein breakdown, while 1-MH is primarily an indicator of dietary meat intake.[7][8]
A key consideration for any new biomarker is its specificity and potential confounding factors. For example, the use of 3-MH as a biomarker for muscle protein turnover can be influenced by meat consumption, necessitating dietary controls in clinical studies.[7] The validation of N,N-Dimethyl-histidine methyl ester would require a thorough investigation of its endogenous sources, metabolic pathways, and potential dietary influences to establish its specificity for a particular pathological process.
Table 1: Comparison of Histidine-Derived Biomarkers
| Biomarker | Primary Indication | Key Advantages | Key Limitations |
| 3-Methylhistidine (3-MH) | Muscle protein catabolism[7] | Well-established, directly reflects muscle breakdown[7] | Influenced by dietary meat intake[7] |
| 1-Methylhistidine (1-MH) | Dietary meat intake[8] | Specific for exogenous sources[8] | Not a direct marker of endogenous muscle metabolism[8] |
| N,N-Dimethyl-histidine | Potential biomarker for various metabolic processes[3] | May offer novel insights into specific pathways[3] | Limited validation data, unknown confounding factors |
Analytical Validation: The Cornerstone of a Reliable Biomarker
A "fit-for-purpose" approach is recommended for biomarker assay validation, where the extent of validation depends on the intended use of the biomarker data.[5] For biomarker data that will support regulatory decision-making, a full validation is expected.[5]
The analytical validation of N,N-Dimethyl-histidine methyl ester would involve establishing key performance characteristics of the assay, including:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements.
-
Sensitivity: The lowest concentration of the analyte that can be reliably detected.
-
Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Parallelism: Assesses whether the endogenous biomarker in a biological matrix behaves similarly to the calibrator in a surrogate matrix.[9]
-
Range: The concentration range over which the assay is accurate and precise.
-
Reproducibility: The ability of the assay to provide consistent results over time and in different laboratories.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of amino acids and their derivatives in biological matrices due to its high sensitivity and selectivity.[10][11] The development of a robust LC-MS/MS method is a critical step in the validation of N,N-Dimethyl-histidine methyl ester as a biomarker.
Experimental Protocol: A Step-by-Step Guide to Validation
The following is a generalized protocol for the analytical validation of N,N-Dimethyl-histidine methyl ester in human plasma using LC-MS/MS. This protocol should be adapted and optimized for specific laboratory conditions and instrumentation.
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., N,N-Dimethyl-d6-histidine methyl ester). The internal standard is crucial for correcting for matrix effects and variations in sample processing.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separation of the analyte from other components is typically achieved using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.[11]
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for reversed-phase chromatography.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to elute the analyte. The specific gradient will need to be optimized.
-
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for quantification.
-
Multiple Reaction Monitoring (MRM): This highly selective technique is used to monitor specific precursor-to-product ion transitions for the analyte and internal standard. The specific MRM transitions for N,N-Dimethyl-histidine methyl ester and its internal standard must be determined by direct infusion of the compounds into the mass spectrometer.
-
Method Validation Experiments
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of N,N-Dimethyl-histidine methyl ester into a surrogate matrix (e.g., charcoal-stripped plasma). The calibration curve is used to determine the concentration of the analyte in unknown samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the assay.
-
Selectivity: Analyze at least six different sources of the biological matrix to ensure that there are no interfering peaks at the retention time of the analyte.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to its response in a neat solution.[12]
-
Stability Studies: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the validation of N,N-Dimethyl-histidine methyl ester.
Challenges and Future Directions
While N,N-Dimethyl-histidine methyl ester holds promise as a novel biomarker, several challenges need to be addressed. A comprehensive understanding of its metabolism, tissue distribution, and potential confounding factors is essential. Further research is needed to establish its clinical utility and to compare its performance against existing biomarkers in well-designed clinical studies.
The development and validation of novel biomarkers like N,N-Dimethyl-histidine methyl ester are critical for advancing precision medicine. By following a rigorous and systematic validation process, researchers can ensure the reliability and clinical relevance of these important diagnostic and prognostic tools.
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A Senior Application Scientist's Guide to the Synthesis of N,N-Dimethyl-L-Histidine Methyl Ester: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chiral building blocks is paramount. N,N-Dimethyl-L-histidine methyl ester (N,N-Dimethyl-L-His-OMe) is a valuable derivative of the natural amino acid L-histidine, frequently utilized in peptide synthesis and the development of novel pharmaceuticals.[1][2] The introduction of the N,N-dimethyl moiety can significantly alter the physicochemical properties of a parent molecule, potentially enhancing its membrane permeability, metabolic stability, or receptor binding affinity.
This guide provides an in-depth comparative analysis of common synthetic methodologies for preparing N,N-Dimethyl-L-His-OMe. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each approach, offering field-proven insights to help you select and execute the optimal strategy for your research needs.
Overview of Synthetic Strategies
The synthesis of N,N-Dimethyl-L-His-OMe invariably begins with the commercially available L-histidine or its methyl ester. The core challenge lies in achieving selective and complete N,N-dimethylation of the primary α-amino group while preserving the stereochemical integrity of the chiral center and avoiding unwanted side reactions on the imidazole ring or the carboxyl group. We will compare three primary strategies:
-
Two-Step Synthesis via Eschweiler-Clarke Reaction: A classic and highly reliable method involving initial esterification of L-histidine followed by a robust reductive amination.
-
Two-Step Synthesis via Alternative Reductive Amination: A variation employing borohydride reagents, which offers milder conditions but introduces different chemoselectivity challenges.
-
Direct Alkylation with Methyl Halides: A seemingly straightforward approach that often serves as a cautionary tale due to control and selectivity issues.
Method 1: Two-Step Synthesis via Eschweiler-Clarke Reaction
This is arguably the most dependable and widely employed method for laboratory-scale synthesis. The strategy hinges on first protecting the carboxylic acid as a methyl ester, which increases solubility in organic solvents and prevents its interference in the subsequent methylation step. The methylation itself is achieved through the Eschweiler-Clarke reaction, a specialized form of reductive amination that is exceptionally effective for exhaustive methylation of primary and secondary amines to their tertiary counterparts.[3]
Experimental Workflow
Sources
A Comparative Guide to the Applications of N,N-Dimethyl-histidine Methyl Ester in Peptide Synthesis and Metabolic Research
For researchers, scientists, and professionals in drug development, the strategic selection of chemical tools is paramount to success. This guide provides an in-depth technical overview of N,N-Dimethyl-histidine methyl ester, a versatile derivative of the amino acid histidine. We will objectively compare its performance and utility against common alternatives in its two primary application areas: solid-phase peptide synthesis (SPPS) and metabolic research. This document is designed to be a practical resource, grounded in scientific principles and supported by experimental data and detailed protocols, to empower you to make informed decisions in your research endeavors.
Part 1: The Dual Nature of N,N-Dimethyl-histidine Methyl Ester
N,N-Dimethyl-histidine methyl ester is a chemically modified amino acid that offers unique properties stemming from the methylation of its alpha-amino group and the esterification of its carboxyl group. These modifications significantly alter its reactivity and utility compared to its parent amino acid, L-histidine. The dimethylamino group introduces steric hindrance and removes the hydrogen bond donor capability of the primary amine, while the methyl ester protects the carboxylic acid from participating in unwanted reactions. These features make it a valuable tool in two distinct but important fields of biomedical research.
Part 2: Enhancing Peptide Synthesis through N-Methylation
The incorporation of histidine into a peptide sequence during solid-phase peptide synthesis (SPPS) is notoriously challenging. The imidazole side chain of histidine can act as an intramolecular base, leading to racemization of the activated amino acid and resulting in a mixture of L- and D-isomers in the final peptide. This loss of stereochemical integrity can have profound negative consequences on the peptide's biological activity.
Mechanism of Action: How N,N-Dimethylation Mitigates Challenges in Peptide Synthesis
The use of N,N-dimethylated amino acids, such as N,N-Dimethyl-histidine methyl ester, offers several advantages in peptide synthesis. The two methyl groups on the alpha-amine provide significant steric bulk, which can:
-
Enhance Proteolytic Stability: The steric hindrance around the peptide bond can protect it from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.[1]
-
Improve Membrane Permeability: By eliminating the hydrogen-bonding capacity of the amide nitrogen, N-methylation can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.[1]
-
Induce Conformational Constraints: The steric bulk of the dimethylamino group can restrict the conformational freedom of the peptide backbone, which can be advantageous in designing peptides with specific secondary structures for optimal receptor binding.[2]
The methyl ester group serves as a protecting group for the carboxylic acid, preventing it from forming unwanted side products during the coupling of the amino acid to the growing peptide chain.
Comparative Analysis of N,N-Dimethyl-histidine Methyl Ester and its Alternatives in SPPS
While direct quantitative, head-to-head comparisons of N,N-Dimethyl-histidine methyl ester with other commercially available protected histidine derivatives are not extensively documented in peer-reviewed literature, we can infer its performance based on the known effects of N-methylation and by comparing the common strategies for histidine incorporation. The choice of a suitable histidine derivative is a critical decision that balances coupling efficiency, suppression of racemization, and compatibility with the overall synthesis strategy.
| Derivative | Protection Strategy | Key Advantages | Key Disadvantages |
| N,N-Dimethyl-histidine methyl ester | N-terminal dimethylation, C-terminal methyl ester | Increased proteolytic stability and membrane permeability of the final peptide.[1] | Steric hindrance can lead to slower coupling kinetics, potentially requiring specialized coupling reagents or longer reaction times.[3] |
| Fmoc-His(Trt)-OH | Fmoc N-terminal protection, Trityl side-chain protection | Widely used and well-established. Trityl group provides good side-chain protection. | Prone to racemization, especially with certain coupling reagents and longer pre-activation times. |
| Boc-His(Boc)-OH | Boc N-terminal and side-chain protection | Offers good protection against racemization. | Requires the use of strong acids (e.g., TFA) for deprotection, which may not be suitable for all peptides. |
| Fmoc-His(Bzl)-OH | Fmoc N-terminal protection, Benzyl side-chain protection | Offers moderate protection against racemization. | The benzyl group is generally considered less effective at preventing racemization compared to more modern protecting groups.[4] |
It is important to note that while N,N-dimethylation can enhance the final peptide's properties, the incorporation of such a sterically hindered amino acid can be challenging.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Sterically Hindered N-Methylated Amino Acid
This protocol outlines a general procedure for the incorporation of a sterically hindered N-methylated amino acid, which can be adapted for N,N-Dimethyl-histidine methyl ester, into a peptide sequence using manual or automated SPPS with Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N,N-Dimethyl-histidine (or a similar N,N-dimethylated amino acid)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of N,N-Dimethyl-histidine:
-
In a separate vial, dissolve Fmoc-N,N-Dimethyl-histidine (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. Due to steric hindrance, this step may require longer coupling times (2-4 hours) or the use of microwave-assisted synthesis.[3]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Part 3: Application in Metabolic Research as a Tracer and Biomarker
Post-translationally modified amino acids, such as methylated histidines, have emerged as valuable biomarkers for tracking specific metabolic processes. In particular, 1-methylhistidine and 3-methylhistidine are recognized as indicators of muscle protein breakdown.[5][6] N,N-dimethylhistidine, being a product of protein metabolism, holds potential as a tracer for studying these pathways.
Mechanism of Action: Tracing Protein Metabolism
The underlying principle is that certain amino acids within proteins, particularly actin and myosin in skeletal muscle, are methylated after the protein has been synthesized.[5] When these proteins are broken down (catabolism), the methylated amino acids are released into the bloodstream and subsequently excreted. Since these modified amino acids are not re-incorporated into new proteins, their rate of appearance is directly proportional to the rate of muscle protein breakdown.[1] By introducing an isotopically labeled precursor that can be converted to labeled N,N-dimethylhistidine, it is possible to trace the dynamics of protein turnover.
Comparative Analysis of Methylated Histidines as Biomarkers
| Biomarker | Endogenous/Exogenous Source | Key Advantages | Key Disadvantages |
| N,N-Dimethyl-histidine | Primarily endogenous, with some potential dietary contribution. | As a product of further methylation, it could offer insights into specific methylation pathways. | Less studied than other methylated histidines; its metabolic fate and dietary contribution are not as well characterized. |
| 3-Methylhistidine (3-MH) | Primarily endogenous from actin and myosin breakdown. | Well-established biomarker for myofibrillar proteolysis.[1] | Can be influenced by diet, particularly high meat consumption.[4] |
| 1-Methylhistidine (1-MH) | Both endogenous and a significant dietary component from anserine in meat. | Can be used as a biomarker for meat intake, which can help to correct for dietary influences on 3-MH levels.[4][5] | Not a direct measure of endogenous muscle protein breakdown due to the strong dietary component. |
Experimental Protocol: Stable Isotope Tracer Study for Quantifying Muscle Protein Breakdown
This protocol outlines a general approach for using an isotopically labeled precursor to trace the formation and excretion of methylated histidines, which can be adapted for studies involving N,N-dimethylhistidine.
Materials:
-
Isotopically labeled precursor (e.g., deuterated methionine)
-
Experimental subjects (e.g., cell culture, animal model, or human volunteers)
-
Sample collection supplies (e.g., for blood, urine, or tissue)
-
Internal standards (e.g., deuterated N,N-dimethylhistidine)
-
Reagents for sample preparation (e.g., solvents for extraction, derivatization agents)
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Tracer Administration: Administer a known amount of the isotopically labeled precursor to the experimental subject.
-
Sample Collection: Collect biological samples (e.g., plasma, urine) at timed intervals.
-
Sample Preparation:
-
Add a known amount of an internal standard (e.g., deuterated N,N-dimethylhistidine) to each sample.
-
Perform a protein precipitation or solid-phase extraction to remove interfering substances.
-
Derivatize the sample if necessary to improve chromatographic separation and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column (e.g., a C18 or HILIC column).
-
Detect and quantify the native and isotopically labeled methylated histidines using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the concentration of the methylated histidines based on the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Determine the rate of appearance of the isotopically labeled methylated histidine to calculate the rate of muscle protein breakdown.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nτ-methylhistidine (1-MH) | 170.2 | 124.1 |
| Nπ-methylhistidine (3-MH) | 170.2 | 96.1 |
| N,N-Dimethyl-histidine | 184.2 | 138.1 (example) |
| Deuterated N,N-Dimethyl-histidine (Internal Standard) | 187.2 | 141.1 (example) |
Note: The exact m/z values for N,N-Dimethyl-histidine and its deuterated standard will depend on the specific isotopologue and may need to be determined empirically.[7]
Caption: Workflow for a stable isotope tracer study.
Part 4: Synthesis of N,N-Dimethyl-histidine Methyl Ester
For researchers who wish to synthesize N,N-Dimethyl-histidine methyl ester in-house, the following protocol, adapted from established methods for amino acid esterification and N-alkylation, can be followed.
Materials:
-
L-Histidine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH₄)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride
-
Suspend L-histidine (1 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq.) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain a solid residue.
-
Triturate the residue with diethyl ether to yield L-histidine methyl ester dihydrochloride as a white solid.
Step 2: Synthesis of N,N-Dimethyl-histidine Methyl Ester
-
Dissolve L-histidine methyl ester dihydrochloride (1 eq.) in water and cool to 0 °C.
-
Add sodium bicarbonate (a saturated aqueous solution) dropwise until the pH of the solution is approximately 8.
-
Add formaldehyde (37% aqueous solution, 2.5 eq.) to the reaction mixture.
-
In a separate flask, prepare a solution of sodium borohydride (2.5 eq.) in a small amount of cold water.
-
Add the sodium borohydride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Extract the aqueous solution with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield N,N-Dimethyl-histidine methyl ester as an oil or solid.
Part 5: Conclusion and Future Outlook
N,N-Dimethyl-histidine methyl ester is a valuable chemical tool with distinct applications in both peptide synthesis and metabolic research. In peptide synthesis, its N,N-dimethylated nature offers the potential for creating peptides with enhanced stability and permeability, although its steric hindrance necessitates careful optimization of coupling conditions. As a research tool in metabolic studies, it holds promise as a tracer for elucidating the complex pathways of protein turnover, particularly in the context of muscle metabolism.
Future research will likely focus on the development of more efficient methods for the incorporation of sterically hindered amino acids like N,N-Dimethyl-histidine into peptides, as well as on the validation of its use as a specific and reliable biomarker for various physiological and pathological states. The continued exploration of such chemically modified amino acids will undoubtedly expand the toolbox of researchers in their quest to develop novel therapeutics and diagnostic agents.
References
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Dillard, D. R., et al. (1988). Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans. Metabolism. [Link]
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Shiraishi, T., et al. (2025). Quantitative analysis of intracellular Nτ-methylhistidine concentration in C2C12 myotubes by liquid chromatography-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry. [Link]
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Shiraishi, T., et al. (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. The Journal of Poultry Science. [Link]
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Korean Nuclear Society. (2007). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. [Link]
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Grokipedia. (2026). Dimethylhistidine N-methyltransferase. [Link]
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ResearchGate. (2010). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. [Link]
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Wikipedia. (Date not available). Dimethylhistidine N-methyltransferase. [Link]
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ResearchGate. (2023). (PDF) Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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ResearchGate. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). [Link]
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MDPI. (Date not available). Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function. [Link]
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Lv, S., et al. (Date not available). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nature Communications. [Link]
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Gan, F., et al. (2018). Functional Replacement of Histidine in Proteins To Generate Noncanonical Amino Acid Dependent Organisms. Journal of the American Chemical Society. [Link]
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ResearchGate. (2024). Metabolic labeling based methylome profiling enables functional dissection of histidine methylation in C3H1 zinc fingers. [Link]
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Reddit. (2023). SPPS for N Methylated Peptides. [Link]
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Yuan, Y., et al. (Date not available). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Nature Protocols. [Link]
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ResearchGate. (Date not available). Highly Selective Stable Isotope Labeling of Histidine Residues using a Novel Precursor in E.coli-Based Overexpression Systems. [Link]
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ResearchGate. (Date not available). (PDF) Metabolic Tracing of Methyl Donor Utilization in Histone Methylation via Relative Quantification of Isotopomer Distribution Mass Spectrometry. [Link]
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Aapptec. (Date not available). SYNTHESIS NOTES. [Link]
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National Institutes of Health. (Date not available). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. [Link]
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Tang, H., & Zhang, K. (2025). Metabolic Tracing of Methyl Donor Utilization in Histone Methylation via Relative Quantification of Isotopomer Distribution Mass Spectrometry. ACS Chemical Biology. [Link]
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MDPI. (Date not available). In Silico Prediction of Tetrastatin-Derived Peptide Interactions with αvβ3 and α5β1 Integrins. [Link]
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ResearchGate. (Date not available). Spatially resolved isotope tracing reveals tissue metabolic activity. [Link]
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Niedel, J., et al. (1980). Covalent affinity labeling of the formyl peptide chemotactic receptor. Journal of Biological Chemistry. [Link]
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Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
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Oriental Journal of Chemistry. (Date not available). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]
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National Institutes of Health. (Date not available). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. [Link]
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A Comprehensive Guide to the Safe Disposal of N,N-Dimethyl-his-ome
Hazard Assessment and Chemical Profile
N,N-Dimethyl-his-ome, as a dimethylated histidine methyl ester, should be handled as a potentially hazardous chemical. The presence of the tertiary amine group suggests it may be corrosive, flammable, and an irritant.[1][2][3] The histidine backbone, while generally of low toxicity, does not negate the potential hazards of the substituted compound. Therefore, it is prudent to assume the following potential hazards:
-
Corrosivity: May cause severe skin burns and eye damage.[1]
-
Reactivity: Incompatible with strong oxidizing agents, acids, and acid chlorides.[1][4]
A summary of assumed physicochemical properties and hazards is presented in the table below.
| Property | Assumed Value/Characteristic | Rationale |
| Physical State | Liquid | Based on similar low molecular weight amino acid esters. |
| Odor | Amine-like/fishy | Characteristic of many short-chain amines.[5][6] |
| Water Solubility | Soluble/Miscible | The polar amino acid backbone and ester group suggest solubility in water.[5] |
| pKa | Basic | The tertiary amine group will be basic. |
| Primary Hazards | Corrosive, Flammable, Irritant | Inferred from SDS of analogous dimethylated amines.[1][2][3] |
| Incompatibilities | Strong acids, Oxidizing agents | Common for amine compounds.[1][4] |
Personal Protective Equipment (PPE)
Prior to handling N,N-Dimethyl-his-ome for disposal, all personnel must wear appropriate personal protective equipment to minimize exposure.[1][7]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: All handling of open containers should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2]
Step-by-Step Disposal Protocol
The disposal of N,N-Dimethyl-his-ome must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7][8][9]
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with organic amines; a high-density polyethylene (HDPE) or glass container is recommended.[8][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N,N-Dimethyl-his-ome". List all components and their approximate percentages.[8][9]
-
Segregation: Do not mix N,N-Dimethyl-his-ome waste with other waste streams, particularly acidic or strongly oxidizing waste, to prevent violent reactions.[1][4][9][10]
Step 2: On-site Storage
-
Container Sealing: Keep the waste container tightly sealed except when adding waste.[1][9][10]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated, such as a flammable storage cabinet.[2][4] The SAA must be under the control of laboratory personnel.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8][9]
Step 3: Disposal of Empty Containers
-
Thorough Emptying: Ensure the original container is thoroughly emptied, with only minimal residue remaining.[8][9]
-
Triple Rinsing:
-
Defacing Labels: Completely remove or deface the label on the rinsed, empty container to prevent misuse.[8][10]
-
Final Disposal: Dispose of the rinsed and dried container in accordance with your institution's policies, which may include placing it in a designated bin for empty chemical containers.[8][10]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste container.
-
Documentation: Complete any necessary waste disposal forms as required by your institution.
The following diagram illustrates the decision-making workflow for the proper disposal of N,N-Dimethyl-his-ome.
Caption: Disposal workflow for N,N-Dimethyl-his-ome.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][3] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS.
Waste Minimization
A core principle of laboratory safety and environmental responsibility is waste minimization.[9][10]
-
Purchase Accordingly: Order only the quantities of N,N-Dimethyl-his-ome necessary for your experiments.
-
Maintain Inventory: Keep an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.
-
Proper Storage: Store N,N-Dimethyl-his-ome under appropriate conditions to prevent degradation and the need for premature disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of N,N-Dimethyl-his-ome, protecting themselves, their colleagues, and the environment.
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Cheméo. (n.d.). Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
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ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
-
Agilent. (2024, December 27). Safety Data Sheet: Amino Acid Standard. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N,N-DIMETHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Unknown: A Safety Advisory on "N,N-Dimethyl-his-ome"
A Critical Note on Chemical Identification
As a Senior Application Scientist, my primary responsibility is to ensure the safety and success of your research. In that spirit, I must begin this guide with a critical clarification. Our initial search and analysis have revealed that "N,N-Dimethyl-his-ome" does not correspond to a recognized chemical compound in standard chemical databases.
This ambiguity is a significant safety concern. Personal Protective Equipment (PPE) selection, handling protocols, and disposal methods are all dictated by the specific chemical and physical properties of a substance, including its toxicity, reactivity, and flammability. Providing a generic or assumed protocol for an unidentified compound would be professionally irresponsible and could lead to hazardous situations in your laboratory.
Possible Interpretations and Why Specificity is Crucial
The name "N,N-Dimethyl-his-ome" could be a typographical error or a shorthand for several different types of molecules. Let's consider a few possibilities to illustrate why a precise name is essential:
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Could it be N,N-Dimethylhistamine? This is a known derivative of histamine with its own distinct set of handling requirements.
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Could it relate to a dimethylated histone protein? The "his" might refer to a histone. Handling a purified protein, even a modified one, presents different challenges (e.g., biological hazards, denaturation concerns) than handling a small molecule organic solvent.
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Could it be a novel compound or intermediate? If this is a newly synthesized molecule in your drug development pipeline, its properties are likely not yet fully characterized. In such cases, a highly conservative approach to safety is required, treating the substance as potentially hazardous until proven otherwise.
The safety protocols for these possibilities would vary dramatically. For example, the primary hazard of a volatile organic solvent might be inhalation and flammability, requiring a chemical fume hood and specific respirator cartridges. In contrast, a non-volatile, toxic powder would necessitate engineering controls to prevent aerosolization, such as a powder-containment hood, and different respiratory protection.
The Path Forward: A Universal Framework for Hazard Assessment
While I cannot provide a specific PPE protocol for "N,N-Dimethyl-his-ome," I can equip you with the expert framework to establish a safe handling procedure for any chemical, especially novel or uncharacterized compounds. This process is a cornerstone of laboratory safety and EHS (Environment, Health, and Safety) compliance.
Step 1: The Foundational Risk Assessment
Before any work begins, a thorough risk assessment must be conducted. This is not a mere checklist; it is a systematic process of identifying hazards and evaluating the risks involved.
Workflow for Chemical Risk Assessment
Caption: A structured workflow for conducting a chemical risk assessment.
Step 2: The Hierarchy of Controls - Your Most Powerful Safety Tool
PPE is the last line of defense. A robust safety plan implements controls in a specific order of effectiveness.
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Elimination/Substitution: Can you use a less hazardous chemical to achieve the same result? For novel compounds, this is not an option, which elevates the importance of the subsequent steps.
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Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.
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Chemical Fume Hood: Essential for volatile compounds, substances that can aerosolize, or any reaction with unknown byproducts.
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Glove Box: Provides the highest level of containment for highly toxic, air-sensitive, or potent compounds.
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Ventilated Enclosures: Critical for weighing out powders to prevent inhalation.
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Administrative Controls: These are procedural changes.
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Standard Operating Procedures (SOPs): A detailed, step-by-step document outlining the entire process, from preparation to cleanup and disposal.
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Designated Work Areas: Restricting the handling of the hazardous material to a specific, clearly marked area of the lab.
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Training: Ensuring all personnel are trained on the specific hazards and the SOP.
-
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Personal Protective Equipment (PPE): This is the barrier between you and the hazard. For an unknown compound, you must assume a high level of risk.
Step 3: A Conservative PPE Protocol for an Uncharacterized Compound
When dealing with a substance of unknown toxicity and properties, your PPE selection must be conservative and comprehensive.
| PPE Category | Specification for Unknown Compound | Rationale |
| Hand Protection | Nitrile Gloves (Double-Gloving) | The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and your skin. Nitrile offers good general chemical resistance. For specific solvents, consult a glove compatibility chart. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield protects the rest of the face from splashes and is critical when there is a higher risk of energetic reactions. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of appropriate material (e.g., polyester or a poly-cotton blend) that is buttoned completely. For larger quantities or splash risks, a chemical-resistant apron may be necessary. |
| Respiratory Protection | To be determined by Risk Assessment | This is highly dependent on the physical form and volatility. For a non-volatile powder handled in a ventilated enclosure, a respirator may not be required. For a volatile liquid handled in a fume hood, a respirator might be kept on standby for emergencies (e.g., spills). A formal respiratory protection program, including fit testing, is required for mandatory respirator use. |
Operational and Disposal Plans: A Proactive Approach
Handling:
-
Preparation: Always work in a designated area within a certified chemical fume hood or other ventilated enclosure.
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Spill Kit: Have a spill kit readily available that is appropriate for the potential hazards (e.g., absorbent for liquids, a method to gently wet powders to prevent aerosolization).
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"Working Clean": Practice techniques to minimize contamination. Do not touch personal items (pens, notebooks, phone) with gloved hands. Remove outer gloves before leaving the immediate work area.
Disposal:
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Waste Segregation: All materials that come into contact with the compound (gloves, pipette tips, paper towels) must be considered hazardous waste.
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Waste Containers: Use a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name (once identified) and the associated hazards.
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Consult EHS: Work with your institution's Environmental Health and Safety department to establish a proper waste stream. Never pour chemical waste down the drain.
Our Commitment to Your Safety
We are committed to being your trusted partner in research. This guide is structured to empower you with the principles of chemical safety that can be applied to any situation. Once you have a confirmed identity for "N,N-Dimethyl-his-ome," including a CAS number, we would be delighted to provide a detailed, substance-specific guide. Please do not hesitate to reach out with the corrected information. Your safety is paramount.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
